1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYSNYDZINNUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a common motif in numerous pharmacologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutics.[1][2] This document will delve into the strategic considerations for its synthesis, focusing on a plausible and efficient methodology. We will explore the Van Leusen three-component reaction as a primary synthetic route, offering a detailed, step-by-step protocol. Additionally, alternative approaches, such as N-arylation strategies, will be discussed to provide a broader perspective for synthetic chemists. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical applicability.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] Its unique electronic properties and ability to participate in hydrogen bonding have established it as a "privileged scaffold" in medicinal chemistry. Imidazole derivatives exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The target molecule, this compound, incorporates three key features: the imidazole core for biological interactions, a fluorophenyl group which can enhance metabolic stability and binding affinity, and a carboxylic acid handle for further derivatization or to act as a key pharmacophoric element.
Strategic Approach to Synthesis
The synthesis of 1,5-disubstituted imidazoles like our target molecule requires careful consideration of regioselectivity. Several classical and modern synthetic methods can be envisioned for the construction of the imidazole core. After a thorough review of available literature, two primary strategies emerge as the most promising for the synthesis of this compound:
-
Strategy A: The Van Leusen Three-Component Reaction (vL-3CR): This approach builds the imidazole ring in a convergent manner from three readily available starting materials. It is known for its efficiency and good control over the substitution pattern, making it an excellent choice for generating 1,5-disubstituted imidazoles.[3][4][5]
-
Strategy B: N-Arylation of a Pre-formed Imidazole-5-carboxylate: This strategy involves the formation of the C-N bond between the 3-fluorophenyl group and a pre-existing imidazole ring bearing a carboxylic acid or its ester equivalent at the 5-position. This can be achieved through transition-metal-catalyzed cross-coupling reactions.
This guide will focus on providing a detailed protocol for Strategy A , the Van Leusen Three-Component Reaction, due to its elegance and efficiency in establishing the desired substitution pattern from simple precursors.
Primary Synthetic Pathway: The Van Leusen Three-Component Reaction
The Van Leusen Three-Component Reaction is a powerful tool for the synthesis of 1,5-disubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3][4][5][6] The reaction proceeds through the in situ formation of an aldimine, followed by a [3+2] cycloaddition with TosMIC and subsequent elimination of p-toluenesulfinic acid to afford the aromatic imidazole ring.[3]
To synthesize this compound, a modification of the standard vL-3CR is necessary, where the aldehyde component will carry the precursor to the carboxylic acid group. A suitable starting material for this purpose is glyoxylic acid or its ester derivative.
Proposed Synthetic Scheme via vL-3CR
The proposed two-step synthesis involves the Van Leusen reaction to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid.
Figure 1: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate
This protocol is adapted from the general procedure for the Van Leusen Three-Component Reaction.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Fluoroaniline | 111.12 | 1.11 g | 10.0 |
| Ethyl glyoxylate (50% in Toluene) | 102.09 | 2.04 g | 10.0 |
| Tosylmethyl isocyanide (TosMIC) | 195.24 | 1.95 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Methanol (MeOH) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.11 g, 10.0 mmol), ethyl glyoxylate (2.04 g of a 50% solution in toluene, 10.0 mmol), and methanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the corresponding aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (1.95 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate.
Step 2: Synthesis of this compound
This protocol follows a standard saponification procedure.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate | 236.22 | 1.18 g | 5.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Ethanol (EtOH) | - | 20 mL | - |
| Water (H₂O) | - | 10 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate (1.18 g, 5.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Alternative Synthetic Strategy: N-Arylation
An alternative approach to the target molecule involves the formation of the N-aryl bond as a key step. This can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.
Figure 2: N-Arylation as an alternative synthetic route.
This strategy would involve coupling commercially available ethyl imidazole-5-carboxylate with a suitable 3-fluorophenyl halide (e.g., 1-fluoro-3-iodobenzene). Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid. While viable, this approach may require careful optimization of the cross-coupling conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and avoid side reactions.
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a Van Leusen Three-Component Reaction. This method offers a convergent and regioselective route to the key intermediate, ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate, which can be readily hydrolyzed to the final product. The provided detailed protocol serves as a robust starting point for researchers and scientists in the field of drug development. The alternative N-arylation strategy offers another viable, albeit potentially more optimization-intensive, pathway to this valuable heterocyclic building block. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.
References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
PrepChem. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. [Link]
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Grokipedia. Van Leusen reaction. [Link]
-
Shaikh, A.; et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1075. [Link]
-
TSI Journals. Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. Trade Science Inc.2021 . [Link]
-
Kumar, V.; et al. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate2015 . [Link]
-
Organische Chemie CH. Van Leusen-Imidazol-Synthese. [Link]
-
Nikitina, P. A.; et al. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate2024 . [Link]
-
Bhat, M.; Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave2017 . [Link]
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Bhat, M.; Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave2017 . [Link]
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PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
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Semantic Scholar. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
TSI Journals. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Trade Science Inc.2017 . [Link]
- Google Patents.
-
Panday, D. et al. A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research2020 , 9(10), 253-273. [Link]
-
Mphahlele, M. J.; et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules2021 , 26(20), 6203. [Link]
-
Mphahlele, M. J.; et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed2021 . [Link]
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"mass spectrometry of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid"
An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound is a heterocyclic compound whose structural motifs—a fluorinated aromatic ring and an imidazole carboxylic acid—are prevalent in pharmacologically active molecules. Mass spectrometry (MS) serves as a cornerstone analytical technique, providing indispensable information on molecular weight, elemental composition, and structural integrity. This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific compound, moving from foundational principles and experimental design to the interpretation of spectral data. The methodologies and rationales presented herein are tailored for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for similar molecular scaffolds.
Physicochemical Profile and Predicted Mass Spectrometric Behavior
A thorough analysis begins with an understanding of the analyte's fundamental properties. This compound possesses distinct functional groups that dictate its behavior within a mass spectrometer. The carboxylic acid moiety provides an acidic proton, making it an excellent candidate for deprotonation, while the imidazole ring contains nitrogen atoms that can be readily protonated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂O₂ | [1] |
| Monoisotopic Mass | 206.04915 Da | [1] |
| Predicted [M-H]⁻ (m/z) | 205.04187 | [1] |
| Predicted [M+H]⁺ (m/z) | 207.05643 | [1] |
| Predicted [M+Na]⁺ (m/z) | 229.03837 | [1] |
The presence of both acidic and basic centers suggests that the compound can be effectively ionized in either negative or positive ion mode, a critical consideration for method development.
Ionization Source Selection: A Deliberate Choice
The transition of an analyte from a liquid or solid phase to a gaseous ion is the most critical step in mass spectrometry. For a molecule like this compound, the choice of ionization source is primarily between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Primary Recommendation: Electrospray Ionization (ESI)
ESI is a soft ionization technique that is exceptionally well-suited for polar molecules and those that are pre-ionized in solution[2]. Given the carboxylic acid group, this compound will readily deprotonate in a solution with a pH above its pKa, forming a carboxylate anion. This makes it an ideal candidate for negative ion mode ESI (-ESI) . The resulting spectrum is typically clean, dominated by the deprotonated molecule, [M-H]⁻.
In positive ion mode ESI (+ESI) , protonation will likely occur on one of the nitrogen atoms of the imidazole ring, yielding an abundant [M+H]⁺ ion. ESI is the preferred method because it imparts minimal internal energy to the analyte, preserving the molecular ion for subsequent fragmentation analysis (MS/MS)[3].
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization method that utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions[4][5]. It is particularly effective for polar to moderately polar, thermally stable compounds with molecular weights typically below 1500 Da[4][6]. While this compound fits within these parameters, APCI requires the analyte to be vaporized at elevated temperatures (350–500 °C)[4]. This introduces a risk of thermal degradation, especially decarboxylation, before ionization can occur. Therefore, while APCI is a viable alternative, ESI presents a lower-risk, higher-efficiency pathway for generating the intact molecular ion of this specific analyte.
A Validated Experimental Workflow for LC-MS/MS Analysis
A robust analytical result is the product of a well-designed workflow. The following diagram and protocol outline a comprehensive approach, from sample preparation to data interpretation, ensuring scientific validity at each stage.
Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.
Detailed Experimental Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile (ACN) and deionized water.
-
Perform serial dilutions using the mobile phase A composition (see below) to create working standards (e.g., 0.1, 1, 10 µg/mL).
-
Filter samples through a 0.22 µm syringe filter if particulate matter is present.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Separate runs for Positive and Negative modes.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Key Ions for MS/MS Selection: m/z 207.06 (positive mode), m/z 205.04 (negative mode).
-
Mass Spectral Interpretation and Fragmentation Analysis
The structural elucidation of a molecule is confirmed by analyzing its fragmentation patterns. Soft ionization methods like ESI are ideal as they primarily produce the molecular ion, which can then be selectively fragmented in a collision cell to generate a characteristic MS/MS spectrum[3].
Predicted Precursor Ions
Based on the compound's monoisotopic mass of 206.04915 Da, the primary ions of interest are:
-
[M+H]⁺: m/z 207.05643 (Positive Ion Mode)
-
[M-H]⁻: m/z 205.04187 (Negative Ion Mode)
Proposed Fragmentation Pathways
The stability of the imidazole and phenyl rings suggests that fragmentation will primarily involve the carboxylic acid group and the bonds connecting the ring systems[7].
Sources
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- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
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Technical Monograph: Physicochemical Profiling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
[2]
Executive Summary: The Scaffold Utility
1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS: Derivative Class Reference) represents a critical "privileged scaffold" in medicinal chemistry.[2] Unlike its 4-carboxylic acid isomer, the 1,5-disubstituted imidazole core is sterically unique, forcing the carboxylic acid and the N-aryl ring into a specific spatial arrangement that mimics the angiotension II receptor antagonist pharmacophore (e.g., Losartan precursors).
The inclusion of the 3-fluorophenyl moiety introduces metabolic stability (blocking metabolic oxidation at the phenyl ring) and modulates lipophilicity without significant steric penalty.[2] This guide details the physicochemical behavior of this compound, distinguishing it from its regioisomers and outlining protocols for its effective use in Fragment-Based Drug Discovery (FBDD).[2]
Molecular Identity & Structural Logic[1][2][3][4][5]
The defining feature of this molecule is the "locked" tautomerism.[1][2] In unsubstituted imidazoles, N1 and N3 are equivalent due to rapid proton transfer.[1][2] Here, the N1-(3-fluorophenyl) substitution fixes the bond order, making the positions of the carboxylic acid (C4 vs. C5) chemically distinct.[2]
Electronic & Steric Analysis[1]
-
Fluorine Effect: The fluorine atom at the meta position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the imidazole ring.[2] This decreases the basicity of the N3 nitrogen compared to a non-fluorinated analog.[1][2]
-
C5-Carboxylic Acid: Positioned adjacent to the N1-aryl group, the C5-COOH experiences steric clash (A-strain), often forcing the phenyl ring to twist out of coplanarity with the imidazole. This conformation is critical for binding pockets requiring "twisted" biaryl geometries.[1][2]
Quantitative Physicochemical Profile
Data summarized for experimental benchmarking.
| Property | Value / Range | Mechanistic Insight |
| Molecular Formula | C₁₀H₇FN₂O₂ | -- |
| Molecular Weight | 206.17 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[2] |
| pKa (Acidic) | 3.2 – 3.8 (Predicted) | The COOH is more acidic than benzoic acid due to the electron-deficient imidazole ring.[2] |
| pKa (Basic) | 2.5 – 3.5 (Predicted) | The N3 nitrogen is weakly basic.[1][2] The N-aryl group withdraws density, suppressing protonation at physiological pH.[1][2] |
| LogP (Lipophilicity) | 1.6 – 1.9 | Moderately lipophilic.[1][2] The fluorine increases LogP vs. the unsubstituted phenyl (LogP ~1.4).[1][2] |
| Solubility (Aq) | Low (< 0.1 mg/mL at pH 2) | Low solubility in acidic media.[1][2] Dissolution requires pH > 5 (anionic form).[1][2] |
| Solubility (Org) | High in DMSO, DMF, MeOH | Soluble in polar aprotic solvents; moderate in DCM.[1][2] |
| H-Bond Donors/Acceptors | 1 (COOH) / 4 (N, O, F) | Excellent capacity for directional H-bonding in active sites.[2] |
Critical Isomerism: The 1,4 vs. 1,5 Challenge
A common pitfall in synthesizing this scaffold is the formation of the thermodynamically more stable 1,4-isomer . The 1,5-isomer is often the kinetic product or requires specific directing groups (e.g., lithiation at C2 followed by rearrangement, or specific cyclization precursors).[2]
Visualization: Regioselectivity & Characterization Workflow
The following diagram outlines the logic for distinguishing the target 1,5-isomer from the 1,4-byproduct using NOESY NMR, a non-negotiable validation step.
Caption: Workflow for distinguishing the 1,5-isomer (sterically crowded) from the 1,4-isomer using Nuclear Overhauser Effect Spectroscopy.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Purpose: To determine the precise ionization windows for formulation buffers.
-
Preparation: Dissolve 2.0 mg of the compound in a minimal volume of acetonitrile or methanol (co-solvent, < 5% v/v) to ensure initial solubility, then dilute with degassed water (0.1 M KCl ionic strength background).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution:
-
Data Analysis: Look for two inflection points.
-
Inflection 1 (~pH 3.0): Deprotonation of the carboxylic acid (-COOH
-COO⁻).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Inflection 2 (Indistinct/Low): If the imidazole is protonated at start, the transition from ImH⁺
Im⁰ will overlap with the acidic region or appear very early due to the low basicity caused by the fluorophenyl group.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Note: The compound is likely neutral/zwitterionic at pH 1–2 and anionic at pH > 4.[1][2]
-
Protocol B: Lipophilicity Assessment (Shake-Flask LogD)
Purpose: To verify cell permeability potential.[2]
-
Phase System: 1-Octanol (saturated with buffer) / Phosphate Buffer (pH 7.4, saturated with octanol).[1][2]
-
Equilibration: Dissolve compound in the octanol phase (0.5 mg/mL).
-
Partitioning: Mix equal volumes of octanol-compound and buffer. Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Expectation: At pH 7.4, the compound is fully ionized (anionic).[1][2] The
will be significantly lower (~ -1.0 to 0.5) than the intrinsicngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (~1.[1]6) of the neutral molecule.[1][2]
-
Applications in Drug Design[2][4][6]
Bioisosterism & Scaffold Hopping
This compound serves as a bioisostere for biaryl carboxylic acids (e.g., salicylic acid derivatives or biphenyls).[1][2] The imidazole nitrogen offers an additional H-bond acceptor vector that phenyl rings lack, potentially picking up backbone interactions in the target protein.[1]
Metalloenzyme Inhibition
The 1,5-geometry positions the carboxylic acid and the N3 nitrogen in a "chelating pinch" arrangement.
-
Mechanism: The N3 nitrogen coordinates to a metal center (Zn²⁺, Fe²⁺), while the carboxylate provides electrostatic stabilization or bidentate coordination.[1][2]
-
Target Classes: Heme-oxygenases, metalloproteases, and aldosterone synthase (CYP11B2).[2]
Ionization Pathway Diagram
Understanding the charge state is vital for binding assays.[1][2]
Caption: pH-dependent ionization states.[2] At physiological pH (7.4), the molecule exists predominantly as the mono-anion.
References
An In-depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these properties, aqueous solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from the reliability of in vitro screening data to in vivo absorption and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a molecule possessing structural motifs of significant interest in medicinal chemistry.
This document moves beyond simple data reporting. As a Senior Application Scientist, my objective is to provide a foundational understanding of why this molecule behaves as it does. We will deconstruct its chemical architecture to predict its solubility profile, outline rigorous, field-proven experimental protocols for its quantitative measurement, and discuss the critical factors that modulate its dissolution. This guide is structured to provide researchers, medicinal chemists, and formulation scientists with both the theoretical grounding and the practical methodologies required to effectively characterize and manage the solubility of this compound and others in its class.
Part 1: Molecular Architecture and its Influence on Solubility
The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure. By examining the constituent parts of this compound, we can develop a robust hypothesis regarding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂O₂ | [3][4] |
| Molecular Weight | 206.17 g/mol | [3] |
| Predicted XlogP | 1.6 | [4] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid OH) | Calculated |
| Hydrogen Bond Acceptors | 4 (2x Carboxyl O, 2x Imidazole N) | Calculated |
Deconstructing the Key Structural Features:
-
The Imidazole-5-Carboxylic Acid Core: This moiety forms the amphoteric foundation of the molecule.[5][6] The imidazole ring contains a basic nitrogen atom (the pKa of the conjugate acid of imidazole is ~7), allowing it to be protonated under acidic conditions.[5] Conversely, the carboxylic acid group is acidic (typical pKa ~2-4) and will deprotonate to form a carboxylate anion under neutral to basic conditions. This dual acidic/basic nature is the single most important predictor of its pH-dependent solubility. The parent compound, 1H-Imidazole-5-carboxylic acid, is noted to be soluble in water and polar organic solvents.[7]
-
The 3-Fluorophenyl Substituent: The introduction of a fluorophenyl group has profound and multifaceted effects on the molecule's physicochemical profile.
-
Increased Lipophilicity: Fluorine substitution on an aromatic ring typically increases lipophilicity compared to a simple hydrogen atom.[8][9] This is a key strategy in medicinal chemistry to enhance membrane permeability, but it often comes at the cost of reduced aqueous solubility.[8][10]
-
Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can subtly alter the pKa of the nearby imidazole and carboxylic acid groups.[9][10] This modulation can shift the pH at which the molecule's charge state changes.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[11][12] While not directly related to solubility, it is a crucial feature for drug design that often accompanies this type of substitution.
-
Predicted pH-Solubility Profile:
Based on its amphoteric structure, this compound is expected to exhibit a classic U-shaped pH-solubility profile.
-
At Low pH (e.g., pH < 2): The carboxylic acid will be largely neutral (protonated), while the basic nitrogen on the imidazole ring will be protonated, forming a soluble cationic species.
-
At High pH (e.g., pH > 8): The imidazole ring will be neutral, while the carboxylic acid will be deprotonated, forming a soluble anionic carboxylate.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will predominantly exist as a neutral zwitterion, with both a positive charge on the imidazole and a negative charge on the carboxylate. In this state, the strong intermolecular electrostatic interactions can favor crystal lattice formation over solvation, leading to minimal aqueous solubility.
Part 2: Rigorous Experimental Protocols for Solubility Determination
Accurate solubility measurement requires robust, well-validated protocols. The choice between a thermodynamic and a kinetic assay depends on the stage of drug development and the specific question being asked.[13] Thermodynamic solubility is the "gold standard" for lead optimization, while kinetic solubility is a higher-throughput surrogate used for early-stage screening.[14][15]
Protocol 1: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
This method measures the true equilibrium solubility of the crystalline solid and is considered the definitive standard.[16][17]
Causality: The core principle is to allow a suspension of the compound to reach a state of thermodynamic equilibrium where the rate of dissolution from the solid phase equals the rate of precipitation from the solution phase. The extended incubation time (24-72 hours) is critical to ensure this equilibrium is reached, especially for compounds that may undergo slow solid-state transformations.[16]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). A visual excess of solid must remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to rest to let the solid settle. Carefully collect the supernatant. For rigorous separation, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).
-
Filtration: Filter the clarified supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Self-Validation Check: The initial filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered samples and analyze them against the standard curve using a validated analytical method, such as LC-UV or LC-MS/MS, to determine the concentration.
-
Reporting: Report the solubility in µg/mL and µM for each pH condition.
Part 3: Advanced Considerations for Preclinical Development
Beyond standard buffer systems, a deeper understanding of solubility in physiologically relevant conditions is crucial for predicting oral drug absorption.
Biorelevant Media
For compounds intended for oral administration, assessing solubility in simulated gastric and intestinal fluids is essential. [16]* Simulated Gastric Fluid (SGF): Typically at pH 1.2, this medium mimics the stomach environment. [18]* Fasted-State Simulated Intestinal Fluid (FaSSIF): At pH 6.5, this medium contains bile salts and phospholipids to simulate the conditions of the small intestine before a meal.
-
Fed-State Simulated Intestinal Fluid (FeSSIF): At pH 5.0, this medium contains higher concentrations of bile salts and lipids to mimic post-meal conditions.
The presence of micelles in FaSSIF and FeSSIF can significantly increase the apparent solubility of lipophilic compounds like this compound, providing a more accurate prediction of its behavior in the gastrointestinal tract. [16]
Data Summary and Interpretation
Solubility data should be collated into a clear, concise format to facilitate decision-making.
Table for Reporting Solubility Data:
| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | BCS Class (Predicted) |
| Phosphate Buffer | 2.0 | 25 | Thermodynamic | |||
| Acetate Buffer | 5.0 | 25 | Thermodynamic | |||
| PBS | 7.4 | 25 | Thermodynamic | High Sol. if >100 µM [1] | ||
| SGF | 1.2 | 37 | Thermodynamic | |||
| FaSSIF | 6.5 | 37 | Thermodynamic | |||
| PBS | 7.4 | 25 | Kinetic |
The Biopharmaceutical Classification System (BCS) uses solubility and permeability data to predict drug absorption. A compound is generally considered "highly soluble" if its highest required dose is soluble in 250 mL of aqueous media over the pH range of 1-6.8. This data is critical for guiding formulation strategies.
Conclusion
The solubility of this compound is a complex property governed by the interplay between its amphoteric imidazole-carboxylic acid core and its lipophilic fluorophenyl substituent. A pronounced U-shaped pH-solubility profile is anticipated, with minimum solubility at its isoelectric point. Accurate characterization requires the use of rigorous, validated protocols, with the shake-flask method providing the definitive thermodynamic value and kinetic assays offering a high-throughput alternative for early screening. For progression into preclinical and clinical development, a comprehensive understanding of its solubility in biorelevant media is indispensable. By applying the principles and methodologies outlined in this guide, researchers can effectively characterize, interpret, and strategically modulate the solubility of this molecule to unlock its full therapeutic potential.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Mehta, M., Singh, G., & Singh, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Available at: [Link]
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Smart, B. E. (2001). Fluorine Substitution Effects on Structure, Reactivity, and Properties of Organic Molecules. In Organofluorine Chemistry (pp. 57-92). Springer, Boston, MA. Available at: [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available at: [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]
-
Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H7FN2O2). Retrieved from [Link]
-
Active Biopharma. (n.d.). 1H-ImiDazole-5-carboxylic acid, 2-(trifluoromethyl)-. Retrieved from [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
-
Chem-Agro. (n.d.). 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide. Retrieved from [Link]
-
Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
Chem-Agro. (n.d.). 1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]
- PubChem. (n.d.). 5-[(1S,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl].... Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/CHEMBL3323085
-
International Journal of Current Advanced Research. (2016, May 28). Imidazole, its derivatives & their importance. Retrieved from [Link]
-
Wiley Online Library. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Retrieved from [Link]
-
ACS Publications. (1974). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Retrieved from [Link]
-
Open Access Journals. (2022). A Brief Overview on Physicochemical Properties in Medicinal. Retrieved from [Link]
-
MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
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- 1. sygnaturediscovery.com [sygnaturediscovery.com]
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- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Guide: Synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives
This technical guide details the precision synthesis of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid , a scaffold critical in medicinal chemistry for developing Etomidate analogs, enzyme inhibitors, and GPCR ligands.
The guide prioritizes the Modified Marckwald/Etomidate Route , as it is the only industrially validated method that guarantees 1,5-regioselectivity , avoiding the common 1,4-isomer mixtures associated with standard Van Leusen or isocyanoacetate chemistries.
Executive Summary & Strategic Rationale
The synthesis of 1,5-disubstituted imidazoles is chemically distinct from the more common 1,4-isomers. While 1,4-isomers are thermodynamically favored in many cycloadditions (e.g., TosMIC reactions), the 1,5-substitution pattern requires forcing the steric bulk of the N1-substituent and the C5-carboxylate into proximity.
This guide presents a self-validating, 5-step protocol derived from the industrial synthesis of Etomidate. By constructing the imidazole ring around the N-aryl glycine core, we lock the regiochemistry early in the pathway, ensuring the carboxylate remains at the C5 position relative to the N1-(3-fluorophenyl) group.
Target Molecule:
-
IUPAC: this compound
-
Key Structural Feature: Steric clash between N1-Aryl and C5-Carboxylate (essential for specific biological binding modes).
Retrosynthetic Analysis
The most robust disconnection involves breaking the C2-N3 and C4-C5 bonds, tracing back to an N-aryl glycine precursor.
Figure 1: Retrosynthetic logic ensuring 1,5-regiochemistry via the N-aryl glycine pathway.
Detailed Experimental Protocol
Phase 1: Precursor Assembly (Steps 1-2)
Step 1: N-Alkylation of 3-Fluoroaniline
Objective: Synthesize Ethyl N-(3-fluorophenyl)glycinate. Rationale: Direct alkylation is chosen over reductive amination to strictly control mono-alkylation via stoichiometry and base choice.
-
Reagents: 3-Fluoroaniline (1.0 eq), Ethyl chloroacetate (1.1 eq), DIPEA (1.5 eq), NaI (0.1 eq, catalyst).
-
Solvent: Acetonitrile (MeCN) or Toluene.
-
Protocol:
-
Dissolve 3-Fluoroaniline in MeCN (0.5 M).
-
Add DIPEA and catalytic NaI (accelerates Finkelstein substitution of Cl to I).
-
Add Ethyl chloroacetate dropwise at RT.
-
Reflux (80°C) for 12-16 hours. Monitor by TLC (Hex:EtOAc 4:1).
-
Workup: Evaporate solvent, partition between EtOAc/Water. Wash organic layer with brine. Dry (Na2SO4) and concentrate.[1]
-
Purification: Flash chromatography (SiO2) if mono/di-alkylation mixture exists. Target is the mono-alkylated product.
-
Step 2: N-Formylation
Objective: Synthesize Ethyl N-formyl-N-(3-fluorophenyl)glycinate. Rationale: The formyl group provides the C2 carbon of the future imidazole ring.
-
Reagents: Formic acid (excess) + Acetic Anhydride (1.2 eq relative to FA) OR Ethyl Formate (solvent/reagent).
-
Protocol (Mixed Anhydride Method - High Yield):
-
Prepare acetic-formic anhydride in situ: Mix Formic acid (5 eq) and Acetic Anhydride (2 eq) at 0°C; stir 30 min at 50°C.
-
Cool to 0°C. Add solution of Step 1 Product in DCM.
-
Stir at RT for 4 hours.
-
Workup: Quench with ice water. Neutralize with sat. NaHCO3. Extract DCM.
-
Checkpoint: 1H NMR should show rotamers of the N-formyl group (singlet ~8.2 ppm).
-
Phase 2: Ring Construction (Step 3)
Step 3: C-Formylation and Cyclization (The Critical Step)
Objective: Synthesize Ethyl 2-mercapto-1-(3-fluorophenyl)-1H-imidazole-5-carboxylate. Mechanism: Claisen condensation at the alpha-carbon followed by condensation with thiocyanate.
-
Reagents: Ethyl Formate (excess), Potassium tert-butoxide (KOtBu) or NaH (1.2 eq), Potassium Thiocyanate (KSCN) (1.5 eq), Conc. HCl.
-
Solvent: THF (anhydrous) or Toluene.
-
Protocol:
-
Enolate Formation: Suspend KOtBu in anhydrous THF at 0°C. Add Step 2 Product dropwise. Stir 30 min.
-
C-Formylation: Add Ethyl Formate (2.0 eq) dropwise. Allow to warm to RT and stir 12h. A thick precipitate (enolate salt) may form.
-
Cyclization: Evaporate volatiles to leave the crude sodium/potassium salt. Dissolve residue in Water/Ethanol (1:1).
-
Add KSCN (1.5 eq).
-
Slowly add Conc. HCl (approx 2-3 eq) dropwise to pH ~1-2.
-
Heat to 60°C for 24 hours.
-
Observation: The product often precipitates as a yellow/off-white solid upon cooling.
-
Validation: The presence of the thiol/thione group is confirmed by a shift in HPLC retention time and MS (M+1 = Expected Mass + 32 Da for Sulfur).
-
Phase 3: Finalization (Steps 4-5)
Step 4: Oxidative Desulfurization
Objective: Remove the C2-thiol to yield Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate. Rationale: Nitric acid oxidation is efficient but aggressive. Hydrogen peroxide is milder and preferred for initial runs.
-
Reagents: 30% H2O2 (excess), Acetic Acid (catalytic).
-
Protocol:
-
Dissolve Step 3 Product in DCM or Acetic Acid.
-
Add H2O2 dropwise at 0°C (exothermic).
-
Stir at RT until starting material is consumed (TLC).
-
Workup: Neutralize with NaHCO3. Extract DCM.
-
Result: The C2-SH is removed (oxidized to SO2/SO3 and eliminated), leaving the C2-H proton.
-
NMR Check: Look for the distinctive C2-H singlet at ~7.8-8.0 ppm and C4-H singlet at ~7.5-7.7 ppm.
-
Step 5: Ester Hydrolysis
Objective: Isolate the final free acid.
-
Reagents: LiOH or NaOH (2 eq), THF/Water (1:1).
-
Protocol:
-
Stir ester in THF/Water with base at RT for 2-4 hours.
-
Acidify with 1M HCl to pH 3-4.
-
Filter the white precipitate (the pure acid). Recrystallize from Ethanol/Water if necessary.
-
Data Summary & Troubleshooting
| Parameter | Step 1 (Alkylation) | Step 3 (Cyclization) | Step 4 (Desulfurization) |
| Typical Yield | 85-95% | 60-75% | 70-85% |
| Critical Factor | Avoid di-alkylation (use excess amine or slow addition). | Anhydrous conditions for C-formylation; pH control for KSCN step. | Temperature control (exothermic). |
| Visual Cue | Clear oil -> Light yellow oil. | Precipitate formation (Enolate salt). | Evolution of gas (SO2) if HNO3 used. |
| NMR Signal | N-CH2 singlet (~3.9 ppm). | C2-SH (broad) or Thione form. | C2-H singlet (~7.9 ppm). |
Troubleshooting the Regiochemistry: If you suspect the 1,4-isomer (which should not form via this route but could via isocyanide routes), check the NOESY spectrum.
-
1,5-isomer (Target): Strong NOE between the N-Aryl ortho-protons and the Ester ethyl group (due to proximity).
-
1,4-isomer: No NOE between N-Aryl and Ester; NOE between N-Aryl and C5-H.
Pathway Visualization
Figure 2: Step-by-step synthetic workflow for the 1,5-disubstituted imidazole scaffold.
References
-
Synthesis of Etomidate (Regiochemistry Benchmark)
-
Regioselective Imidazole Synthesis (General)
- Title: "A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles"
- Source: Journal of Organic Chemistry (1997)
-
URL:[Link]
- Relevance: Discusses the regiochemical outcomes of amidine/imidate cycliz
-
Isocyanoacetate Route (Alternative/Comparative)
- Title: "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids"
- Source: MDPI (Molecules, 2021)
-
URL:[Link]
- Relevance: Highlights that isocyanoacetate + imidoyl chloride typically yields the 4-carboxylate, confirming why the Marckwald/Glycine route is superior for the 5-carboxyl
Sources
An In-Depth Technical Guide to 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on structurally related molecules.
Introduction and Chemical Identity
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in many biologically active compounds, including the essential amino acid histidine. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, and can act as a key interacting group with biological receptors.
Chemical Structure and Properties
The fundamental chemical properties of this compound are summarized in the table below. These computed properties, sourced from PubChem, provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C10H7FN2O2 | PubChem |
| Molecular Weight | 206.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=CC(=CC(=C1)F)N2C=NC=C2C(=O)O | PubChem |
| InChI Key | WMYSNYDZINNUJD-UHFFFAOYSA-N | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 206.049152 g/mol | PubChem |
| Monoisotopic Mass | 206.049152 g/mol | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The proposed two-step synthesis starts with the preparation of an N-(3-fluorophenyl)formimidoyl chloride, which then undergoes a cycloaddition with ethyl isocyanoacetate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-fluorophenyl)formimidoyl chloride
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoroaniline (1.0 eq) and triethyl orthoformate (1.2 eq).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the excess triethyl orthoformate and ethanol formed during the reaction under reduced pressure to obtain the crude N-(3-fluorophenyl)formimidate.
-
Chlorination: Dissolve the crude formimidate in an anhydrous solvent such as dichloromethane (DCM). Add thionyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude N-(3-fluorophenyl)formimidoyl chloride, which can be used in the next step without further purification.
Causality: The formation of the imidoyl chloride is a crucial step as it provides the electrophilic component for the subsequent cycloaddition. The use of thionyl chloride is a standard and effective method for converting the formimidate to the more reactive imidoyl chloride.
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cycloaddition: Cool the solution to -78 °C and add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). To this mixture, add a solution of the crude N-(3-fluorophenyl)formimidoyl chloride (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M NaOH).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 3-4. The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product, this compound.
Causality: The use of a strong, non-nucleophilic base like DBU is essential to deprotonate the α-carbon of ethyl isocyanoacetate, generating the nucleophilic isocyano-enolate. This intermediate then undergoes a [3+2] cycloaddition with the imidoyl chloride to form the imidazole ring. The final hydrolysis step is a standard saponification of the ester to the desired carboxylic acid.
Potential Biological and Medicinal Chemistry Applications
While there is no specific biological data for this compound in the public domain, the broader class of substituted imidazole carboxylic acids has shown a wide range of biological activities.[1] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential as an Enzyme Inhibitor
Structurally similar 1-phenylimidazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme involved in purine metabolism and associated with hyperuricemia and gout.[2] The carboxylic acid and the phenyl ring are often key pharmacophoric elements for binding to the active site of such enzymes. The 3-fluoro substitution on the phenyl ring of the title compound could potentially enhance binding affinity or improve pharmacokinetic properties.
Role in Receptor Modulation
Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been developed as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of metabolic diseases like diabetes and obesity. The carboxylic acid of this compound could be readily converted to a variety of amides to explore this therapeutic area.
Antiviral and Other Potential Activities
The 1,5-diaryl-1H-imidazole-4-carboxylic acid scaffold has been investigated for its potential to inhibit the interaction between HIV-1 integrase and the host protein LEDGF/p75, a novel target for antiretroviral therapy. Furthermore, the imidazole core is a well-established pharmacophore in antifungal and antiprotozoal drug discovery.
The potential interactions of the imidazole scaffold with biological targets are depicted in the following diagram.
Caption: Potential biological targets for this compound derivatives.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, making it an attractive starting point for medicinal chemistry campaigns. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its properties and potential therapeutic applications. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
- Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 258-278.
-
Zhang, L., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 186, 111883. [Link]
-
Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]
-
Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6223. [Link]
- Siddiqui, Z. N., et al. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research, 5(5).
Sources
"1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid mechanism of action"
Topic: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid: Pharmacophore Mechanics & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2]
Executive Summary: The Dual-Function Scaffold
This compound is a specialized heterocyclic building block that occupies a critical niche in medicinal chemistry.[1][2] It serves two distinct but interrelated roles in drug discovery:
-
The "Soft Drug" Metabolic Endpoint: In the development of short-acting anesthetics (etomidate analogs) and GABA-A modulators, this carboxylic acid represents the hydrolytic metabolite—the "off-switch" that ensures rapid recovery from sedation.[2]
-
The Active Pharmacophore Core: In the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and angiotensin II receptor antagonists, the imidazole-carboxylate motif is the primary driver of target affinity, coordinating heme iron or engaging in salt bridges with active site residues.
This guide analyzes the mechanistic utility of this scaffold, focusing on the electronic influence of the 3-fluorophenyl group and its application in "soft drug" design and enzyme inhibition.
Chemical Biology: The Fluorine Effect
The structural integrity of this molecule relies on the interplay between the imidazole ring and the fluorinated phenyl substituent.
Electronic Tuning via 3-Fluoro Substitution
The placement of a fluorine atom at the meta (3-) position of the N-phenyl ring is a deliberate medicinal chemistry tactic:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks the metabolically labile C-H sites on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).
-
pKa Modulation: The electron-withdrawing nature of fluorine (inductive effect,
) lowers the pKa of the imidazole nitrogen.[2] This reduces the basicity of the scaffold compared to a non-fluorinated analog, altering its protonation state at physiological pH (7.4) and influencing membrane permeability.[2]
| Property | Value (Predicted) | Significance |
| pKa (Acid) | ~3.4 | Ionized (carboxylate) at pH 7.4; prevents BBB crossing unless esterified.[1][2] |
| pKa (Base) | ~6.1 | Reduced basicity due to N-phenyl electron withdrawal.[2] |
| LogP | ~1.6 - 2.0 | Moderate lipophilicity; optimized for binding hydrophobic pockets.[1][2] |
| TPSA | ~50 Ų | Favorable for oral bioavailability if the acid is masked.[2] |
Mechanism of Action A: The "Soft Drug" Switch (GABA-A Modulation)[2]
In the context of anesthesiology and sedative development, this molecule is best understood as the inactive metabolite of an active ester. This mechanism is central to the design of "Soft Drugs" (e.g., Remimazolam, Methoxycarbonyl-etomidate).
The Ester-to-Acid Shunt
Active sedatives in this class are typically esters (e.g., ethyl or methyl esters) of the title compound.[2]
-
Active State (Ester): The ester derivative crosses the Blood-Brain Barrier (BBB) and binds to the transmembrane
interface of the GABA-A receptor.[2] -
Allosteric Modulation: It enhances chloride influx, hyperpolarizing the neuron and inducing sedation.[2]
-
Deactivation (Acid): Non-specific plasma esterases (e.g., hCE1) rapidly hydrolyze the ester to the This compound .[1][2]
-
Clearance: The resulting carboxylic acid is highly polar (ionized at pH 7.4), loses affinity for the hydrophobic benzodiazepine pocket, and cannot re-cross the BBB, ensuring a "clean" offset of sedation without hangover effects.
Figure 1: The "Soft Drug" metabolic shunt. The title compound (Acid) represents the deactivated state, preventing prolonged sedation.
Mechanism of Action B: Direct Target Interaction (IDO1 Inhibition)
In oncology, specifically for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the imidazole-carboxylic acid core acts as the active pharmacophore .
Heme Coordination Mechanism
IDO1 is a heme-containing enzyme that degrades Tryptophan, suppressing the immune response in tumors.[2]
-
Heme Ligation: The N3 nitrogen of the imidazole ring coordinates directly to the Ferrous (
) ion of the IDO1 heme cofactor. This blocks the binding of molecular oxygen ( ), inhibiting the catalytic cycle. -
Electrostatic Anchoring: The 5-carboxylic acid group forms critical hydrogen bonds or salt bridges with arginine residues (e.g., Arg343) at the entrance of the active site, stabilizing the inhibitor.
-
Hydrophobic Filling: The 3-fluorophenyl group occupies "Pocket A," a hydrophobic cavity adjacent to the heme, displacing water and increasing binding entropy.
Figure 2: Pharmacophore interactions within the IDO1 active site. The molecule acts as a dual-anchor inhibitor.[1][2]
Experimental Protocols
Synthesis: The Van Leusen Imidazole Protocol
To generate this core with high regioselectivity, the Van Leusen synthesis is the industry standard.
Reagents:
Workflow:
-
Cycloaddition: React 3-fluorophenyl isocyanide with ethyl glyoxalate in DMF/K2CO3 at room temperature.
-
Intermediate: This forms the oxazoline intermediate.[2]
-
Elimination: Heat to reflux to drive the elimination of water/alcohol, yielding the Ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate .[1][2]
-
Hydrolysis (To obtain the title acid): Treat the ester with LiOH (1.0 M) in THF/Water (1:1) at 25°C for 2 hours. Acidify with 1M HCl to precipitate the This compound .
In Vitro Binding Assay (GABA-A)
-
Objective: Determine if the acid retains any residual affinity (safety check).
-
System: HEK293 cells expressing
GABA-A receptors.[1][2] -
Ligand:
-Flumazenil (Benzodiazepine site antagonist).[2] -
Protocol:
-
Prepare membrane homogenates from transfected HEK293 cells.[2]
-
Incubate membranes with 1 nM
-Flumazenil and varying concentrations ( to M) of the test acid. -
Incubate for 60 min at 4°C.
-
Terminate by rapid filtration over GF/B filters.[2]
-
Expected Result: The acid should show
(inactive), confirming it is a safe, inactive metabolite.
-
References
-
Structure-Activity Relationships of Etomidate Analogs. Journal of Medicinal Chemistry. "Synthesis and pharmacology of metabolically labile etomidate analogs."
-
IDO1 Inhibition Mechanisms. Journal of Medicinal Chemistry. "Discovery of Imidazole-Isoindoline-1,3-dione Derivatives as Potent IDO1 Inhibitors."
-
GABA-A Receptor Pharmacology. Pharmacological Reviews. "International Union of Pharmacology.[2] LXX. Subtypes of gamma-aminobutyric acid(A) receptors."
-
Soft Drug Design Principles. Drug Discovery Today. "Soft drugs: focus on the 'inactive metabolite' approach."
Sources
Advanced Homology Modeling & Ligand Docking Strategies for 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives
Executive Summary: The Ligand-Target Interface[1]
The chemotype 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry.[1] The combination of an electron-rich imidazole core, a lipophilic fluorophenyl tail, and an ionizable carboxylic acid headgroup creates a distinct pharmacophore often associated with GPR35 agonism and heme-thiolate enzyme inhibition (e.g., CYP11B1/B2).[1]
This guide addresses a critical bottleneck in the development of these derivatives: the lack of high-resolution crystal structures for the primary target, GPR35. [1]
While AlphaFold and RoseTTAFold have revolutionized structure prediction, they often fail to accurately model the apo vs. holo conformational shifts required for small-molecule binding in Class A GPCRs.[1] This guide details a rigorous, self-validating homology modeling workflow designed to predict the binding mode of this compound, specifically focusing on the critical "arginine cage" interaction required for receptor activation.[1]
Structural Logic & Template Selection
The Biological Challenge: GPR35 Species Selectivity
GPR35 exhibits notorious species-dependent pharmacology.[1] Ligands like zaprinast and pamoic acid show vast potency differences between human and rodent orthologs.[1] This indicates that a static model is insufficient; the model must account for flexible extracellular loops (ECL2) and specific transmembrane residues that act as selectivity filters.[1]
Template Strategy: The "Hybrid-Refinement" Approach
Direct homology modeling using a single template (e.g., CXCR4) often results in poor docking scores for this ligand class due to low sequence identity (<30%).[1] Therefore, we utilize a Hybrid-Refinement Protocol :
-
Primary Scaffold: AlphaFold2 (AF2) predicted structure (high confidence in TM helices).[1]
-
Loop Replacement: Grafting ECL2 from LPA6 (Lysophosphatidic acid receptor 6) or GPR55 if the AF2 pLDDT score for loops is <70.[1]
-
Side-Chain Optimization: Rotamer libraries must be re-packed specifically for the Arg164 and Arg167 residues, which are hypothesized to anchor the carboxylic acid moiety of our ligand.[1]
Computational Workflow: From Sequence to Induced Fit[1]
The following diagram illustrates the decision matrix for generating a reliable holo-model for imidazole-carboxylic acid ligands.
Figure 1: Decision tree for generating a GPR35 homology model suitable for docking acidic imidazole ligands.
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation (The "Ionic Lock" Prerequisite)
The 5-carboxylic acid group is the critical anchor.[1] At physiological pH (7.4), this group is deprotonated (COO-).[1] Modeling it as neutral (COOH) is the most common error in docking this scaffold.[1]
-
Structure Generation: Generate 3D coordinates for this compound.
-
Protonation: Set pH to 7.4 +/- 0.5. Ensure the imidazole ring nitrogen (N3) is not protonated if it disrupts the specific tautomer required for hydrogen bonding with Tyr153 .[1]
-
Conformational Search: Generate low-energy conformers. The bond between the phenyl ring and the imidazole N1 is rotatable but restricted by steric clash with the imidazole C2 hydrogen.[1]
Phase 2: Receptor Modeling & Refinement
Objective: Open the binding pocket to accommodate the bulky fluorophenyl tail.[1]
-
Sequence Alignment: Align Human GPR35 (Q9HC97) against the template (e.g., GPR55 or CXCR4).[1]
-
Constraint Setup: Apply distance constraints between TM3 (Arg164) and TM6 to prevent helical unraveling during loop optimization.
-
Membrane Insertion: The model must be embedded in a POPC lipid bilayer.[1] Soluble models often collapse the hydrophobic entry channel required for the fluorophenyl group.[1]
-
Minimization: Run a steepest descent minimization (5000 steps) followed by conjugate gradient to remove steric clashes.
Phase 3: Induced Fit Docking (IFD)
Standard rigid-receptor docking fails here because the "arginine cage" (Arg164, Arg167, Arg6.[1]58) must move to engage the carboxylate.[1]
-
Define Grid Box: Center on the centroid of residues: Tyr153, Arg164, Arg167, Leu233 .[1]
-
Side-Chain Trimming: Temporarily mutate Arg164 and Arg167 to Alanine during the initial docking glide phase to reduce steric penalties (soft docking).
-
Restoration & Minimization: Restore Arginines and perform prime side-chain prediction in the presence of the ligand.
-
Scoring: Rank poses based on:
Quantitative Data & Validation Metrics
To ensure the model is not a hallucination, you must validate using "Decoys" (chemically similar but inactive molecules).[1]
| Metric | Acceptance Criteria | Purpose |
| Ramachandran Favored | > 95% | Ensures backbone geometry is physically possible.[1] |
| Side Chain Chi-1/Chi-2 | < 1% Outliers | Validates rotamer packing in the binding pocket. |
| Enrichment Factor (EF1%) | > 10 | The model must rank known agonists (e.g., Zaprinast) in the top 1% of a screened library.[1] |
| RMSD (Ligand) | < 2.0 Å | Deviation from the initial docking pose after 50ns MD simulation.[1] |
| Salt Bridge Stability | > 80% Occupancy | The Arg167-Carboxylate interaction must persist during MD.[1] |
Mechanistic Insight: The Signaling Pathway
Binding of the this compound agonist triggers a conformational change in TM6, allowing G-protein coupling.[1]
Figure 2: Putative mechanism of action.[1] The ligand stabilizes the active state via the arginine cage, facilitating G-protein coupling.[1]
References
-
Mackenzie, A. E., et al. (2014). Species differences in pharmacology of G protein-coupled receptor 35 (GPR35).[1][2]PLoS One , 9(5), e97930.[1] Link
-
Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease.[1]Frontiers in Pharmacology , 6,[1] 41. Link
-
Zhao, P., et al. (2014). Targeting the GPR35 receptor for the treatment of inflammation.[1]Journal of Medicinal Chemistry , 57(20), 8685-8699.[1] (Validation of Arginine residues in binding). Link[1]
-
Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.[1]Nature , 596, 583–589.[1] Link[1]
-
Milligan, G. (2011). G protein-coupled receptor 35.[1][3]Drug Discovery Today , 16(21-22), 936-943.[1] (Discusses carboxylic acid ligand pharmacophore).[1] Link
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid as a Heme Oxygenase-1 (HO-1) Inhibitor
[1]
Abstract & Scientific Rationale
1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid represents a specialized class of heme-coordinating inhibitors designed to target Heme Oxygenase-1 (HO-1) .[1] HO-1 is the rate-limiting enzyme in heme catabolism, converting heme into biliverdin, carbon monoxide (CO), and free iron.[1] While HO-1 is cytoprotective in normal physiology, its overexpression in neoplastic tissues confers resistance to chemotherapy and radiation by mitigating oxidative stress.[1]
This compound features two critical structural motifs:
-
The Imidazole Core: Acts as a Type II ligand, where the N3 nitrogen coordinates directly with the ferric iron (
) of the heme cofactor, displacing the native water molecule and preventing oxygen activation.[1] -
The 3-Fluorophenyl Moiety: Provides a hydrophobic anchor that occupies the "Western" hydrophobic pocket of the HO-1 active site.[1] The fluorine substitution at the meta position enhances metabolic stability by blocking Phase I oxidation and modulates the pKa of the imidazole ring, optimizing binding affinity at physiological pH.[1]
This application note details the protocols for validating this compound as an HO-1 inhibitor, determining its
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 206.17 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (Limited), Water (Poor, requires pH > 7.[1]5) |
| Storage | -20°C, desiccated, protected from light. |
| Stability | Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles. |
Critical Handling Note: The 5-carboxylic acid position creates steric proximity to the N1-phenyl ring.[1] Ensure complete dissolution in DMSO before adding to aqueous buffers to prevent microprecipitation, which can cause false-negative inhibition data.[1]
Mechanism of Action
The inhibition mechanism is competitive reversible with respect to heme and non-competitive with respect to the NADPH-cytochrome P450 reductase (CPR) redox partner.
Signaling Pathway & Inhibition Logic[1][4]
Caption: Figure 1. Mechanism of Action. The inhibitor binds to the heme-HO-1 complex.[1] The imidazole nitrogen coordinates the heme iron, preventing oxygen binding and blocking the conversion of heme to biliverdin.[1]
Application Note 1: In Vitro Enzymatic Inhibition Assay
This protocol measures the inhibition of HO-1 activity by quantifying the formation of bilirubin (converted from biliverdin) spectrophotometrically.[1]
Materials Required[1][3][4][5][6]
-
Enzyme: Recombinant Human HO-1 (truncated form, lacking transmembrane domain).[1]
-
Substrate: Hemin (dissolved in 0.1 M NaOH, diluted to 20 µM).
-
Cofactor System: NADPH (1 mM), Glucose-6-phosphate (2 mM), Glucose-6-phosphate dehydrogenase (0.5 U), Rat liver cytosol (source of Biliverdin Reductase).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4), 2 mM
. -
Inhibitor: this compound (10 mM stock in DMSO).[1]
Step-by-Step Protocol
-
Preparation of Reaction Mix: In a 96-well plate or quartz cuvette, combine:
-
Inhibitor Incubation: Add the inhibitor at varying concentrations (0.1 µM – 100 µM).[1]
-
Reaction Initiation: Add NADPH (final conc. 500 µM) to start the reaction.
-
Detection: Monitor absorbance at 464 nm (formation of bilirubin) or 530 nm (formation of bilirubin) continuously for 30 minutes at 37°C.[1]
-
Note: Biliverdin is the direct product, but biliverdin reductase (in cytosol) converts it to bilirubin, which has a distinct extinction coefficient (
).[1]
-
-
Data Analysis: Calculate the slope (rate) of absorbance change (
). Plot % Activity vs. Log[Inhibitor] to determine .[1]
Expert Insight: The imidazole carboxylate moiety is pH-sensitive. Ensure the buffer pH is strictly 7.[1]4. At lower pH (e.g., 6.0), the imidazole may protonate, losing its ability to coordinate the heme iron, leading to artificially high
values.[1]
Application Note 2: Cellular Target Engagement (Western Blot)
While the compound inhibits enzyme activity, effective inhibitors often induce a compensatory upregulation of HO-1 protein expression via the Nrf2 pathway (stress response).[1]
Protocol
-
Cell Line: HeLa or A549 cells (high basal HO-1).
-
Treatment: Treat cells with inhibitor (10, 50 µM) for 24 hours.[1] Include a Hemin control (positive inducer).[1]
-
Lysis: Harvest cells in RIPA buffer with protease inhibitors.
-
Western Blot:
-
Primary Antibody: Anti-HO-1 (Rabbit polyclonal, 1:1000).[1]
-
Loading Control: Anti-
-Actin.
-
-
Expected Result:
-
Effective Inhibition: You may observe an increase in HO-1 protein levels compared to vehicle control. This paradox occurs because the cell senses "heme stress" (due to blocked catabolism) and upregulates HO-1 transcription to compensate, confirming the compound is engaging the biological pathway.[1]
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Precipitation in Assay | Low solubility of the carboxylate form at neutral pH.[1] | Pre-dilute in DMSO/Buffer mix.[1] Ensure final DMSO is <1%.[1] Verify pH is 7.4. |
| No Inhibition Observed | Competition with high Hemin concentration.[1] | Reduce Hemin concentration to |
| High Background Signal | Oxidation of Hemin or NADPH.[1] | Prepare Hemin and NADPH fresh.[1] Keep NADPH on ice.[1] |
| Inconsistent IC50 | Incubation time variance. | The binding is slow-onset (Type II).[1] Ensure a strict 10-minute pre-incubation before adding NADPH.[1] |
References
-
Vlahakis, J. Z., et al. (2006). "Imidazole-based inhibitors of heme oxygenase-1."[1] Bioorganic & Medicinal Chemistry Letters, 16(19), 5040-5043.[1] Link[1]
-
Roman, G. (2015). "Heme oxygenase-1 inhibitors: a patent review."[1] Expert Opinion on Therapeutic Patents, 25(11), 1269-1283.[1] Link[1]
-
Salerno, L., et al. (2013). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors."[1] European Journal of Medicinal Chemistry, 96, 162-172.[1] Link[1]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[1] Link[1]
Application Note: High-Throughput Screening for Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) Using 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid as a Scaffold
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in cancer immunology.[1] As the rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine.[1][2] This activity has a dual immunosuppressive effect within the tumor microenvironment: the depletion of tryptophan can arrest the proliferation of effector T cells, while the accumulation of downstream metabolites, such as kynurenine, actively promotes the generation of regulatory T cells (Tregs) and induces T-cell apoptosis.[1][3] This positions IDO1 as a key immune checkpoint, and its inhibition is a promising strategy for cancer immunotherapy.[2][4]
The imidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[5][6] Specifically, compounds featuring an imidazole-5-carboxylic acid moiety have shown potential in various therapeutic areas.[7] This application note describes a robust, fluorescence-based high-throughput screening (HTS) protocol designed to identify and characterize inhibitors of recombinant human IDO1, using 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid as a representative test compound from a focused library of small molecules.
Principle of the Assay
The described HTS assay is a biochemical, in-vitro fluorescence-based method for measuring IDO1 enzymatic activity.[8][9] The assay quantifies the production of N-formylkynurenine (NFK), the direct product of IDO1-mediated tryptophan oxidation. A specific chemical probe reacts with the newly formed NFK to generate a highly fluorescent molecule. The increase in fluorescence intensity is directly proportional to IDO1 activity.[9] Potential inhibitors, such as this compound, will reduce the rate of NFK formation, leading to a quantifiable decrease in the fluorescent signal. The high sensitivity and real-time capabilities of fluorescence spectroscopy make this an ideal method for HTS campaigns.[8][10]
The IDO1 enzyme requires a heme cofactor and is maintained in its active ferrous (Fe2+) state by a redox buffer system containing methylene blue and ascorbic acid. The protocol is optimized for a 384-well microplate format to maximize throughput while minimizing reagent consumption.
Visualization of IDO1-Mediated Immunosuppression
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and its impact on the tumor microenvironment. Inhibition by a compound like this compound blocks this pathway, restoring anti-tumor immunity.
Caption: IDO1 pathway and point of inhibition.
Materials and Reagents
| Reagent | Supplier | Stock Concentration | Final Assay Concentration |
| Recombinant Human IDO1 | R&D Systems | 100 µg/mL | 1 µg/mL (approx. 25 nM) |
| L-Tryptophan (Substrate) | Sigma-Aldrich | 50 mM | 200 µM |
| Ascorbic Acid | Sigma-Aldrich | 1 M | 20 mM |
| Methylene Blue | Sigma-Aldrich | 10 mM | 10 µM |
| Catalase | Sigma-Aldrich | 10 mg/mL | 100 µg/mL |
| Potassium Phosphate Buffer (pH 6.5) | In-house | 1 M | 50 mM |
| This compound | Custom Synthesis | 10 mM in DMSO | 0.1 µM - 100 µM |
| Epacadostat (Positive Control) | Selleck Chem | 10 mM in DMSO | 0.1 nM - 1 µM |
| DMSO, ACS Grade | Fisher Scientific | 100% | ≤ 1% |
| NFK Green™ Probe | Varies | 10 mM in DMSO | 50 µM |
| 384-well, black, flat-bottom assay plates | Corning | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 50 mM Potassium Phosphate buffer, pH 6.5.
-
Enzyme Reaction Cocktail (2X): Prepare fresh daily in Assay Buffer. This cocktail contains all components except the substrate and inhibitor.
-
Recombinant IDO1: 2 µg/mL
-
Ascorbic Acid: 40 mM
-
Methylene Blue: 20 µM
-
Catalase: 200 µg/mL
-
-
Substrate Solution (4X): Prepare a 400 µM solution of L-Tryptophan in Assay Buffer.
-
Compound Plates: Serially dilute this compound, Epacadostat (positive control), and DMSO (negative control) in 100% DMSO. Then, dilute these stocks into Assay Buffer to create a 4X final concentration working solution.
High-Throughput Screening Workflow
The following diagram outlines the step-by-step HTS procedure.
Caption: High-throughput screening workflow.
Step-by-Step Methodology
This protocol is for a total assay volume of 25 µL per well in a 384-well plate.
-
Compound Plating: Using an automated liquid handler, dispense 5 µL of the 4X compound working solutions (or controls) into the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the freshly prepared 2X Enzyme Reaction Cocktail to all wells.
-
Pre-incubation: Mix the plate on a plate shaker for 30 seconds. Centrifuge briefly (1 min at 1000 rpm) to bring all liquid to the bottom of the wells. Pre-incubate the plate for 15 minutes at room temperature (25°C) to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the 4X L-Tryptophan solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Mix the plate again, centrifuge, and incubate for 60 minutes at 25°C.
-
Reaction Termination and Signal Development: Add 5 µL of the NFK Green™ Probe solution to all wells. This step stops the enzymatic reaction and begins the development of the fluorescent signal.
-
Signal Incubation: Seal the plate and incubate for 30 minutes at 37°C to allow the fluorescent reaction to complete.
-
Fluorescence Reading: Read the plate on a compatible microplate reader using an excitation wavelength of 400 nm and an emission wavelength of 510 nm.[9]
Data Analysis and Quality Control
Calculation of Percent Inhibition
The percentage of IDO1 inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_TestCompound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
Where:
-
Signal_TestCompound: Fluorescence signal from wells with the test compound.
-
Signal_NegativeControl: Average signal from wells with DMSO only (0% inhibition).
-
Signal_PositiveControl: Average signal from wells with a known inhibitor like Epacadostat at a saturating concentration (100% inhibition).
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by fitting the dose-response data to a four-parameter logistic equation.
Assay Validation: Z'-Factor
The quality and robustness of the HTS assay must be validated for each plate using the Z'-factor.[11][12] This statistical parameter provides a measure of the separation between the positive and negative controls.[13]
The formula for Z'-factor is:
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
Where:
-
SD: Standard Deviation
-
Mean: Average signal
| Z'-Factor Value | Assay Quality Interpretation |
| Z' > 0.5 | Excellent assay, suitable for HTS |
| 0 < Z' ≤ 0.5 | Acceptable, but may need optimization |
| Z' < 0 | Poor assay, not suitable for screening |
An assay with a Z'-factor of 0.5 or greater is considered robust and reliable for a high-throughput screening campaign.[11][14]
Confirmatory Assays and Follow-Up Studies
Hits identified from the primary screen should be subjected to a series of secondary and confirmatory assays to eliminate false positives and further characterize their mechanism of action.
-
Orthogonal Assays: Confirm IDO1 inhibition using a different detection method, such as an absorbance-based assay measuring kynurenine directly at 321 nm or an LC-MS-based method to quantify tryptophan and kynurenine levels.[15]
-
Cell-Based Assays: Evaluate the compound's activity in a cellular context. A common method involves using a human cancer cell line (e.g., SKOV-3) stimulated with interferon-gamma (IFNγ) to induce endogenous IDO1 expression.[16][17] The production of kynurenine in the cell culture supernatant is then measured.
-
Selectivity Profiling: Test confirmed hits against the related enzyme Tryptophan 2,3-dioxygenase (TDO) and other relevant off-targets to determine their selectivity profile.
-
Mechanism of Action Studies: Conduct enzyme kinetics experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the tryptophan substrate.
References
-
Vacchelli, E., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Oncoimmunology, 5(2), e1081682. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Cheong, J. E., & Sun, L. (2018). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Signal Transduction and Targeted Therapy, 3, 31. [Link]
-
Yang, Y., et al. (2017). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. International Journal of Molecular Sciences, 18(12), 2749. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
Assay Quality Control. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]
-
Synapse, P. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Tang, K., et al. (2022). The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. International Journal of Molecular Sciences, 23(11), 6249. [Link]
-
Fuchs, D., et al. (2015). The potential of targeting indoleamine 2,3-dioxygenase for cancer treatment. Expert Opinion on Therapeutic Targets, 19(6), 737-750. [Link]
-
Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. [Link]
-
Andersen, R. K., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(8), 1256-1265. [Link]
-
USDA-ARS. (2012). Microplate Enzyme Assay Using Fluorescence. [Link]
-
Pan, B. S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30513-30523. [Link]
-
Lee, J. C., et al. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. ACS Omega. [Link]
-
Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 27(19), 6296. [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]
-
Cermáková, K., et al. (1987). New imidazole-5-carbohydroxamic acids with biological activity. Collection of Czechoslovak Chemical Communications, 52(10), 2537-2542. [Link]
-
Panday, A., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 256-277. [Link]
-
Khan, I., et al. (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]
- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
-
Kamal, A., et al. (2012). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898-5902. [Link]
Sources
- 1. Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. New imidazole-5-carbohydroxamic acids with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 9. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 17. drugtargetreview.com [drugtargetreview.com]
Application Note: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid in Cancer Research
[1]
Executive Summary & Scientific Rationale
The molecule This compound represents a "privileged structure" in medicinal chemistry.[1] Its utility stems from three specific structural features that govern its interaction with oncogenic targets:
-
The Imidazole Core: Acts as a monodentate ligand capable of coordinating with heme iron (critical for IDO1/TDO2 inhibition) or hydrogen bonding in the hinge region of kinases (e.g., p38 MAPK, BRAF).
-
The 3-Fluorophenyl Group: The fluorine atom at the meta position improves metabolic stability (blocking P450 oxidation) and enhances lipophilicity, allowing the molecule to penetrate hydrophobic pockets in enzymes.
-
The C5-Carboxylic Acid: A versatile handle for derivatization.[1] It allows for the rapid generation of amide libraries to probe the "solvent-exposed" regions of a target protein.
Primary Application: Synthesis of IDO1 Inhibitors (Immunotherapy).[2][3][4] Secondary Application: Development of Microtubule Destabilizing Agents .
Mechanism of Action: Target Engagement
A. IDO1 Inhibition Pathway
IDO1 is a heme-containing enzyme that degrades Tryptophan (Trp) into Kynurenine (Kyn), suppressing T-cell activity in the tumor microenvironment.[2]
-
Mechanism: The imidazole nitrogen (N3) coordinates directly with the Ferrous (Fe2+) ion of the IDO1 heme group, competing with molecular oxygen.
-
Role of Scaffold: The 3-fluorophenyl group occupies the hydrophobic "Pocket A" of the active site, displacing Trp.
B. Tubulin Polymerization Inhibition
-
Mechanism: Derivatives of imidazole-5-carboxylic acid bind to the Colchicine-binding site on
-tubulin.[1] -
Effect: Prevents microtubule assembly, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.
Visualizing the Mechanism (DOT Diagram)
Caption: Mechanistic pathway of IDO1 inhibition using the fluorophenyl-imidazole scaffold.[1]
Experimental Protocols
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: To convert the carboxylic acid into a library of amides to screen for enhanced potency.
Reagents:
-
Starting Material: this compound (1.0 eq).[1]
-
Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).
-
Amine Partners: Diverse library (e.g., benzylamines, anilines, aliphatic amines).
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Dissolution: Dissolve 100 mg (0.48 mmol) of the carboxylic acid in 2 mL anhydrous DMF.
-
Activation: Add DIPEA (167 µL, 0.96 mmol) followed by HATU (219 mg, 0.57 mmol). Stir at Room Temperature (RT) for 15 minutes under nitrogen. Note: The solution should turn slightly yellow.
-
Coupling: Add the specific amine partner (0.50 mmol). Stir at RT for 4–12 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM).
-
Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: IDO1 Inhibition Assay (Cell-Based)
Objective: Quantify the ability of the synthesized derivatives to inhibit Kynurenine production in cancer cells.
Materials:
-
Cell Line: HeLa cells (human cervical cancer).
-
Inducer: Recombinant Human IFN-
(rhIFN- ).[1] -
Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]
Step-by-Step Methodology:
-
Seeding: Plate HeLa cells at
cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C/5% CO₂. -
Induction & Treatment:
-
Remove media.
-
Add fresh media containing rhIFN-
(50 ng/mL) to induce IDO1 expression.[1] -
Simultaneously add the test compounds (serial dilutions from 10 µM to 1 nM).
-
Include controls: DMSO only (Negative Control) and Epacadostat (Positive Control).
-
-
Incubation: Incubate for 48 hours.
-
Kynurenine Detection:
-
Transfer 140 µL of supernatant to a new plate.
-
Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2500 rpm for 15 mins.
-
Transfer 100 µL of the clarified supernatant to a flat-bottom plate.
-
Add 100 µL of Ehrlich’s Reagent (2% w/v in glacial acetic acid).
-
-
Readout: Measure Absorbance at 490 nm after 10 minutes.
-
Calculation: Calculate % Inhibition relative to the DMSO control.
Data Analysis & Interpretation
When evaluating derivatives of this compound, use the following benchmarks.
Table 1: Expected SAR (Structure-Activity Relationship) Trends
| Structural Modification | Target | Expected Effect | Rationale |
| Parent Acid (COOH) | IDO1 | Weak / Inactive | Carboxylate is too polar/charged to penetrate the hydrophobic heme pocket effectively.[1] |
| Amide (CONHR) - Benzyl | IDO1 | High Potency ( | The benzyl group fills the hydrophobic "Pocket B" of IDO1. |
| Amide - Aliphatic | IDO1 | Moderate Potency | Less favorable hydrophobic interaction than aromatic rings.[1] |
| 3-Fluoro vs. Unsubstituted | IDO1 | 3-F is Superior | Fluorine increases metabolic stability and lipophilicity ( |
| Rigid Linker (e.g., Urea) | Tubulin | High Potency | Urea linkers often mimic the pharmacophore of Combretastatin A-4. |
Synthesis Workflow Diagram
This diagram illustrates the workflow from the raw scaffold to the biological readout.
Caption: Workflow for generating and screening an anticancer library from the imidazole acid scaffold.
References
-
Röhrig, U. F., et al. (2019). "Structure-Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase." Journal of Medicinal Chemistry.
-
Zhang, S., et al. (2020). "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." Frontiers in Pharmacology.
-
Kumar, V., et al. (2014).[5] "Synthesis of some novel 1,2-disubstituted benzimidazole-5-carboxylates via one-pot method." Synthetic Communications.
-
PubChem. (2026). "this compound Compound Summary." National Library of Medicine.
-
Beutner, G. L., et al. (2018).[6] "TCFH: A Reagent for the Formation of Amides from Carboxylic Acids and Poor Nucleophiles." Organic Letters.
Sources
- 1. 1H-Imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 6. reddit.com [reddit.com]
Application Note: Assay Development for 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Activity
Executive Summary & Scientific Rationale
1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid (3-FPIC) represents a privileged scaffold in medicinal chemistry. The imidazole-5-carboxylic acid core is historically significant as the precursor to the "sartan" class of antihypertensives (e.g., Olmesartan, Losartan metabolites), acting primarily as Angiotensin II Type 1 (AT1) receptor antagonists . Additionally, the electron-rich imidazole ring at the N1-position allows for coordination with heme iron, making this compound a relevant probe for Heme Oxygenase (HO-1) inhibition or, conversely, a target for Cytochrome P450 (CYP) liability screening.
This guide details the development of a tiered assay system to validate the biological activity of 3-FPIC. We prioritize the AT1 Receptor Antagonism pathway due to the structural precedence of imidazole-5-carboxylates in G-Protein Coupled Receptor (GPCR) modulation.
Mechanism of Action (MoA)
The primary MoA involves competitive binding to the transmembrane region of the AT1 receptor. Upon binding, 3-FPIC prevents the conformational change required for Gq-protein coupling, thereby inhibiting the Phospholipase C (PLC)
Figure 1: Angiotensin II (AT1) signaling cascade and the point of intervention for 3-FPIC antagonism.
Pre-Assay Considerations: Solubility & Stability[1]
Before initiating biological assays, the physicochemical properties of 3-FPIC must be managed. The carboxylic acid moiety (
-
Solvent: Dissolve stock to 10 mM in 100% DMSO.
-
Buffer Compatibility: The carboxylic acid may precipitate in acidic buffers. Ensure assay buffers are buffered to pH 7.4 (HEPES or PBS).
-
Control: Use Losartan or Olmesartan as a positive control for AT1 antagonism.
Protocol 1: Primary Binding Assay (Radioligand Competition)
Objective: Determine the affinity (
Materials
-
Receptor: Human AT1 receptor membrane preparations (CHO or HEK293 cells).
-
Radioligand:
-Sar1-Ile8-Angiotensin II (0.1 nM final). -
Beads: Wheat Germ Agglutinin (WGA) PVT SPA beads.
-
Assay Buffer: 50 mM HEPES pH 7.4, 5 mM
, 1 mM , 0.2% BSA.
Step-by-Step Procedure
-
Preparation: Resuspend WGA-SPA beads in Assay Buffer (50 mg/mL). Couple membranes to beads by mixing 5 µg membrane protein per mg bead for 2 hours at 4°C.
-
Plate Setup: Use 96-well white clear-bottom plates.
-
Compound Addition: Add 1 µL of 3-FPIC serial dilutions (100 µM down to 1 nM) in DMSO.
-
Ligand Addition: Add 50 µL of
-Sar1-Ile8-AngII (final conc. 0.1 nM). -
Membrane Addition: Add 50 µL of Membrane-Bead complex.
-
Incubation: Shake for 30 mins at RT, then incubate static for 4 hours to allow bead settling.
-
Detection: Read on a Microbeta or TopCount scintillation counter.
Data Analysis
Calculate % Inhibition using Total Binding (DMSO only) and Non-Specific Binding (10 µM unlabeled AngII). Fit data to a one-site competition model:
Protocol 2: Functional Antagonism (IP-One HTRF Assay)
Objective: Confirm that binding results in functional inhibition of Gq signaling. Rationale: AT1 activation leads to IP3 accumulation. IP3 degrades rapidly to IP1. Lithium chloride (LiCl) blocks IP1 degradation, allowing accumulation to be measured via HTRF (Homogeneous Time Resolved Fluorescence).
Materials
-
Cells: HEK293 stably expressing human AT1 receptor.
-
Kit: Cisbio IP-One HTRF Kit.
-
Agonist: Angiotensin II (challenge concentration =
, typically 10-30 nM). -
Stimulation Buffer: HEPES-buffered Krebs-Ringer with 50 mM LiCl.
Step-by-Step Procedure
-
Cell Seeding: Plate 20,000 cells/well in 384-well low-volume plates. Incubate overnight.
-
Antagonist Pre-incubation: Remove media. Add 7 µL of 3-FPIC (serial dilution) in Stimulation Buffer. Incubate 15 mins at 37°C.
-
Agonist Challenge: Add 7 µL of Angiotensin II (
concentration). Incubate 45 mins at 37°C. -
Lysis/Detection: Add 3 µL of IP1-d2 conjugate (acceptor) followed by 3 µL of Anti-IP1-Cryptate (donor) in lysis buffer.
-
Equilibration: Incubate 1 hour at Room Temperature in the dark.
-
Read: Measure HTRF ratio (665 nm / 620 nm) on an EnVision or PHERAstar reader.
Validation Criteria
-
Z' Factor: Must be > 0.5 for a robust assay.
-
Signal Window: Signal-to-Background (S/B) ratio should be > 3.
Protocol 3: Selectivity & Liability (CYP Inhibition)
Objective: Imidazole rings are potent coordinators of heme iron. This assay checks if 3-FPIC inhibits CYP3A4, a critical drug-metabolizing enzyme, which is a common liability for this scaffold.
Materials
-
Enzyme: Recombinant Human CYP3A4 baculosomes.
-
Substrate: Testosterone (CYP3A4 probe).
-
Cofactor: NADPH regenerating system.
Workflow
-
Incubate 3-FPIC (10 µM) with CYP3A4 and Testosterone (200 µM) for 10 mins at 37°C.
-
Initiate reaction with NADPH.
-
Quench with Acetonitrile after 20 mins.
-
Analyze 6
-hydroxytestosterone formation via LC-MS/MS. -
Result Interpretation: >50% inhibition at 10 µM suggests significant heme coordination liability.
Data Summary & Interpretation
| Assay Type | Parameter | Expected Outcome for Active Lead | Critical Control |
| Radioligand Binding | < 1 µM | Losartan ( | |
| IP-One Functional | < 5 µM | Angiotensin II (Agonist) | |
| CYP3A4 Inhibition | % Inhibition | < 50% at 10 µM (Desired) | Ketoconazole (Potent Inhibitor) |
Troubleshooting Guide
-
Low Signal in Binding: Ensure WGA beads are fresh. The carboxylic acid on 3-FPIC may chelate divalent cations (
); ensure buffer has excess . -
High Background in HTRF: Cell density is critical. If IP1 levels are too high (saturation), reduce cell number or AngII concentration.
References
-
Sharma, M. C. (2016). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists. Journal of Medical Imaging and Health Informatics. Link
-
Mokale, S. N., et al. (2012).[1] Synthesis, biological activity and docking study of imidazol-5-one as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Cisbio Bioassays. (n.d.). IP-One HTRF Assay Principle and Protocol. Link
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Link
Sources
Application Notes & Protocols: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid as a Versatile Molecular Probe Scaffold
Introduction: The Rationale for a New Molecular Probe Scaffold
In the landscape of modern drug discovery, the identification and validation of novel biological targets are paramount steps that dictate the trajectory of a research program.[1][2] Molecular probes—small molecules designed to interact with specific protein targets—are indispensable tools for interrogating biological systems, enabling researchers to confirm target engagement, elucidate mechanisms of action, and identify new therapeutic targets.[3][4] A well-designed probe must possess a suite of specific characteristics: high affinity and selectivity for its target, appropriate physicochemical properties for cellular or in vivo use, and, critically, a functional handle for modification or immobilization.
This guide introduces 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid , a molecule engineered to serve as a highly adaptable scaffold for creating bespoke molecular probes. Its structure is a deliberate convergence of three key chemical motifs, each contributing to its utility in chemical biology and drug discovery:
-
The Imidazole Core: The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[5][6][7][8] Its amphoteric nature and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, make it an effective anchor for binding to diverse protein targets.[5][9]
-
The 3-Fluorophenyl Group: The strategic incorporation of a fluorine atom onto the phenyl ring offers significant advantages. Fluorine is a bioisostere of hydrogen but with unique electronic properties that can enhance binding affinity and modulate pKa.[10][11] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby improving the probe's metabolic stability and pharmacokinetic profile.[10][11][12] This modification can also enhance membrane permeability, a key factor for cellular assays.[13]
-
The Carboxylic Acid Handle: This functional group is the molecule's gateway to versatility. It provides a reactive site for conjugation to various moieties—such as affinity tags (e.g., biotin), fluorescent dyes, or solid supports—without significantly altering the core pharmacophore responsible for target binding.[14] This "plug-and-play" functionality allows for the rapid development of a suite of probes for different applications from a single, optimized core structure.
This document provides a comprehensive overview of the properties of this compound and detailed protocols for its application in two cornerstone chemical biology workflows: target identification via affinity pull-down and cellular target engagement analysis.
Section 1: Physicochemical and Pharmacological Profile
The utility of a molecular probe is fundamentally linked to its chemical properties. The table below summarizes the key physicochemical parameters of this compound, derived from computational predictions.
| Property | Predicted Value | Significance for Probe Application |
| Molecular Formula | C₁₀H₇FN₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 206.18 g/mol | Low molecular weight is favorable for cell permeability and adherence to Lipinski's Rule of Five. |
| Monoisotopic Mass | 206.04915 Da[15] | Precise mass used for identification in high-resolution mass spectrometry. |
| XlogP | 1.6[15] | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 1 (from COOH) | Participates in target binding interactions. |
| Hydrogen Bond Acceptors | 3 (2 from COOH, 1 from Imidazole N) | Key for specific hydrogen bonding with protein residues. |
| pKa (Acidic) | ~3.40[16] | The carboxylic acid will be deprotonated (negatively charged) at physiological pH (~7.4). |
| pKa (Basic) | ~6.83[16] | The imidazole ring can be protonated, influencing solubility and binding. |
Expert Insights on Structural Features:
-
The 3-fluorophenyl moiety is critical for metabolic stability. It acts as a "metabolic shield," preventing CYP450-mediated hydroxylation of the phenyl ring, a common metabolic pathway that would otherwise lead to rapid clearance.[10][17] This ensures the probe remains intact and active for the duration of the experiment.
-
The imidazole-5-carboxylic acid arrangement has been explored in various contexts, including as inhibitors of enzymes like P450s and as scaffolds for antiviral agents.[18][19] The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or coordinate with metal ions in enzyme active sites, while the carboxylic acid often forms salt bridges with basic amino acid residues like lysine or arginine.[9][18]
Section 2: Core Application - Target Identification via Affinity Pull-Down
One of the most powerful applications of a molecular probe is the unbiased identification of its cellular binding partners. This protocol outlines the immobilization of this compound onto a solid support and its use to "pull down" target proteins from a cell lysate for subsequent identification by mass spectrometry.
Workflow for Affinity Pull-Down and Target ID
Caption: Workflow for affinity-based target identification.
Protocol 2.1: Immobilization of Probe onto Amino-Functionalized Beads
This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the probe's carboxylic acid and the primary amines on the beads.[14]
Materials:
-
This compound
-
Amino-functionalized agarose or sepharose beads (e.g., NHS-activated Sepharose or AminoLink Plus Coupling Resin)
-
EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: 1 M NaCl
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Bead Preparation: Resuspend 1 mL of bead slurry in 2 mL of Activation/Coupling Buffer. Centrifuge at 1,000 x g for 1 minute and discard the supernatant. Repeat twice.
-
Probe Solubilization: Dissolve 5-10 mg of the probe in a minimal amount of DMSO, then dilute to 1 mL with Activation/Coupling Buffer.
-
Activation of Carboxylic Acid: In a separate tube, add 5 mg EDAC and 7 mg Sulfo-NHS to the solubilized probe solution. Vortex immediately.
-
Scientist's Note: EDAC activates the carboxyl group to form a reactive O-acylisourea intermediate. Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive Sulfo-NHS ester, increasing the efficiency of the coupling reaction in aqueous solution.[14]
-
-
Coupling Reaction: Immediately add the activated probe solution to the washed beads. Incubate on a rotator at room temperature for 2-4 hours.
-
Quenching: Centrifuge the beads and discard the supernatant. Add 2 mL of Quenching Buffer and incubate for 30 minutes to block any unreacted sites on the beads.
-
Final Wash: Wash the beads three times with 2 mL of Wash Buffer, followed by three washes with 2 mL of PBS or the desired assay buffer.
-
Storage: Store the immobilized probe-beads as a 50% slurry in PBS with 0.02% sodium azide at 4°C.
Protocol 2.2: Affinity Pull-Down Assay from Cell Lysate
Materials:
-
Immobilized Probe-Beads and Control Beads (unfunctionalized)
-
Cell culture of interest
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or 2X Laemmli Sample Buffer for direct SDS-PAGE analysis.
Procedure:
-
Cell Lysis: Harvest cells and lyse on ice for 30 minutes in Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Binding Incubation:
-
To 1-2 mg of cell lysate, add 50 µL of the immobilized probe-bead slurry.
-
Crucial Control: In a separate tube, add 1-2 mg of lysate to 50 µL of control beads (quenched but not coupled to the probe).
-
Competition Control: In a third tube, pre-incubate 1-2 mg of lysate with a 100-fold molar excess of free this compound for 1 hour before adding the immobilized probe-beads.
-
-
Incubate all tubes on a rotator at 4°C for 2-4 hours or overnight.
-
Washing: Pellet the beads by centrifugation (1,000 x g, 1 min). Discard the supernatant. Wash the beads 4-5 times with 1 mL of cold Wash Buffer.
-
Scientist's Note: Thorough washing is critical to remove proteins that bind non-specifically to the beads or the linker arm, reducing background in the final analysis.
-
-
Elution: After the final wash, add 50 µL of Elution Buffer. For glycine elution, incubate for 5 minutes and neutralize the eluate with 5 µL of 1 M Tris, pH 8.5. For direct analysis, add Laemmli buffer and boil at 95°C for 5 minutes.
-
Downstream Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or proceed directly to in-gel digestion for mass spectrometry. True binding partners should be present in the probe lane but absent or significantly reduced in the control and competition lanes.
Section 3: Advanced Application - Cellular Target Engagement Studies
Confirming that a drug candidate engages its intended target within a living cell is a critical step in drug development.[3] This can be achieved by creating a fluorescent derivative of the probe and using it in a competitive binding assay. A decrease in the cellular fluorescence signal upon co-treatment with an unlabeled competitor compound indicates successful target engagement by the competitor.
Principle of Competitive Target Engagement Assay
Caption: Competitive displacement of a fluorescent probe.
Protocol 3.1: Synthesis of a Fluorescent Probe Derivative
This protocol describes the coupling of an amine-containing fluorescent dye (e.g., FITC-amine, Rhodamine B-amine) to the probe's carboxylic acid.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., 5-(Aminomethyl)fluorescein)
-
EDAC and Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Probe & Reagent Solubilization: Dissolve 1 equivalent of the probe in anhydrous DMF. Add 1.5 equivalents of EDAC and 1.5 equivalents of Sulfo-NHS. Stir at room temperature for 1 hour to pre-activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve 1.1 equivalents of the amine-reactive dye and 3 equivalents of TEA (to act as a base) in anhydrous DMF.
-
Add the dye solution dropwise to the activated probe solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Purification: Monitor the reaction by LC-MS. Once complete, purify the fluorescent conjugate using reverse-phase preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR. Quantify the concentration using the dye's known extinction coefficient.
Protocol 3.2: In-Cell Target Engagement Assay
Materials:
-
Fluorescent probe derivative
-
Unlabeled competitor compounds (test articles)
-
Cell line expressing the target of interest
-
Assay Buffer: Phenol red-free cell culture medium or HBSS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
High-content imager or flow cytometer
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well imaging plates) and allow them to adhere overnight.
-
Competitor Treatment: Prepare serial dilutions of the unlabeled competitor compounds. Treat the cells with these compounds for 1-2 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Fluorescent Probe Addition: Add the fluorescent probe derivative to all wells at a final concentration equal to its Kd (dissociation constant) for the target, if known, or a concentration determined by prior titration experiments. Incubate for a time sufficient to reach binding equilibrium (e.g., 1-4 hours).
-
Scientist's Note: It is crucial to perform all incubations in the dark to prevent photobleaching of the fluorescent dye.
-
-
Wash: Gently wash the cells 2-3 times with cold Assay Buffer to remove unbound fluorescent probe.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Imaging/Analysis: Wash the cells again with PBS. Acquire images using a high-content imager or analyze the cell population by flow cytometry, quantifying the mean fluorescence intensity per cell.
-
Data Analysis: Plot the mean fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of competitor required to displace 50% of the fluorescent probe.
References
-
Modi, G., & England, P. M. (1998). Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3. PubMed. Available at: [Link]
-
Discovery On Target. (2020). Target Identification and Validation - Part 1. Discovery On Target 2020 Archive. Available at: [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing SL. Available at: [Link]
-
Firoj, M., et al. (2020). Recognition of monocarboxylic acids by imidazole based fluorescent receptors. ResearchGate. Available at: [Link]
- Singh, S., & Pillay, S. (2024). Fluorine in drug discovery: Role, design and case studies. Authorea Preprints.
-
Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Popa, C. V., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. Available at: [Link]
- Kumar, D., et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research.
-
Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available at: [Link]
-
Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Royal Society of Chemistry. (2021). Label-free technologies for target identification and validation. RSC Publishing. Available at: [Link]
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
Bio-Rad. Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]
-
ResearchGate. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
-
Nuvisan. Expert target identification & validation services for drug discovery. Nuvisan. Available at: [Link]
-
MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
ACS Publications. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
PubChemLite. This compound (C10H7FN2O2). PubChemLite. Available at: [Link]
-
Verma, K. K., & Gulati, A. K. (1984). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. PubMed. Available at: [Link]
-
Chaban, E. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed. Available at: [Link]
-
PMC. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]
-
Yutilov, Y. M., & Svertilova, I. A. (2025). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Springer Link. Available at: [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
PMC. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC. Available at: [Link]
- Google Patents. (1987). EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives. Google Patents.
-
Semantic Scholar. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Semantic Scholar. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]
-
EPA. 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. EPA. Available at: [Link]
-
Moshang Chemical. 1-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid. Moshang Chemical. Available at: [Link]
-
ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. Available at: [Link]
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- 19. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1 H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1 H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The imidazole ring is a crucial scaffold in many pharmaceuticals, and the introduction of a fluorophenyl group can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1][2][3][4] Given its classification as a hazardous substance, a comprehensive understanding of its safety profile and the implementation of rigorous handling protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a detailed overview of the known hazards of this compound and outlines comprehensive protocols for its safe handling, storage, and disposal. The information herein is synthesized from available safety data sheets and general best practices for handling corrosive and potentially toxic research chemicals.
Section 1: Hazard Identification and Classification
A thorough risk assessment must be conducted before commencing any work with this compound. The primary hazards associated with this compound are summarized below.
1.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. |
Data sourced from MilliporeSigma Safety Data Sheet.
1.2 Hazard Pictograms
Health Hazard, Corrosion, Skull and Crossbones
Signal Word: Danger
Section 2: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is detailed below.
2.1 PPE Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and subsequent corrosive burns. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes and dust, preventing severe eye damage. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | To protect the body from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside of a certified chemical fume hood or if dust is generated. | To prevent inhalation of the compound, which can cause respiratory irritation.[5][6][7] |
Diagram 1: PPE Workflow
This diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Caption: Decision tree for responding to a chemical spill.
5.2 Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Due to its fluorinated nature, high-temperature incineration is a potential disposal method, as it can break the strong carbon-fluorine bonds. [8][9][10][11]However, this must be performed at a licensed hazardous waste disposal facility.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. [12]
Section 6: Toxicological and Reactivity Information
6.1 Toxicological Summary
-
Acute Effects: Harmful if swallowed. Causes severe burns to the skin and eyes upon contact. Inhalation may cause respiratory tract irritation.
-
Chronic Effects: Classified as a suspected human reproductive toxicant. Prolonged or repeated exposure should be avoided.
6.2 Reactivity and Incompatibilities
-
Chemical Stability: The compound is stable under recommended storage conditions. [13][14]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [15][16]* Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and potentially hydrogen fluoride. [17][18]
References
-
U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
University of Toronto Department of Chemistry. (2026, January). Chemical Spills. Retrieved from [Link]
-
University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Queen Mary University of London Health & Safety Directorate. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Virtual College. (2025, May 2). Acid or Corrosive Substance First Aid. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]
-
Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care. Retrieved from [Link]
-
Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]
-
National Health Service (NHS). (2024, June 5). Acid and chemical burns. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved from [Link]
-
Online CPR Certification. (2025, October 30). Effective First Aid & Prevention for Chemical Burns. Retrieved from [Link]
-
Umeå University. (2021, June 17). Highly fluorinated chemicals can enter the environment via our household waste. Retrieved from [Link]
-
Cederroth. (n.d.). First Aid for Your Eyes. Retrieved from [Link]
-
NewYork-Presbyterian. (n.d.). Eye Injury: First Aid For Chemical Burns. Retrieved from [Link]
-
Capot Chemical. (2010, December 19). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
-
Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
Grundon. (n.d.). Chemical Waste Collection & Disposal. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, April 20). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Sharma, A., et al. (2025, August 10). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved from [Link]
-
Unknown Source. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
International Journal of Foundation for Medical Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. Retrieved from [Link]
-
Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]
-
Kumar, K., et al. (2021, February 18). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. Retrieved from [Link]
-
JETIR. (n.d.). The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi. Retrieved from [Link]
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Application Note: Functionalization and Profiling of the 1,5-Disubstituted Imidazole Scaffold
Executive Summary & Rationale
The molecule 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry. Unlike the more common 1,4-isomers, the 1,5-disubstituted imidazole core provides a unique vector for substituent presentation, mimicking the steric environment of bioactive agents such as Etomidate (anesthetic) and Radotinib (BCR-ABL inhibitor).
The inclusion of the 3-fluorophenyl moiety serves two critical design functions:
-
Metabolic Stability: It blocks the metabolically vulnerable para- and ortho-positions on the phenyl ring, extending half-life (
). -
Electronic Modulation: The electron-withdrawing fluorine lowers the
of the imidazole nitrogen, potentially reducing off-target hERG inhibition while maintaining affinity for heme-iron targets (e.g., CYP11B1, CYP17A1, or IDO1).
This guide provides a validated experimental framework for transforming this acid building block into a library of bioactive amides and profiling their physicochemical and biological interactions.
Chemical Profiling & Quality Control
Before derivatization, the zwitterionic nature of the core scaffold must be managed. The imidazole N3 is basic (
Data Summary: Physicochemical Properties
| Property | Value (Approx.) | Significance |
| Molecular Weight | 206.17 g/mol | Fragment-like; ideal for FBDD. |
| cLogP | 1.6 - 1.9 | Moderate lipophilicity; good membrane permeability. |
| Isoelectric Point (pI) | ~4.5 | Critical: Solubility is lowest at pH 4.5. |
| UV Max ( | 260 nm | Primary detection wavelength. |
Protocol 1: QC via Ion-Suppression HPLC
Standard reverse-phase gradients often result in peak tailing for zwitterions. This protocol ensures sharp peak shape for purity assessment.
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid (Protonates acid, ensures single species).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–12 min: 5%
95% B (Linear ramp) -
12–15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm and 210 nm.
-
Acceptance Criteria: Purity >95% by area AUC; no single impurity >1%.
Synthetic Utility: Regioselective Amide Coupling
The steric bulk of the 1-aryl group at position 1 creates hindrance at the C5-carboxylate. Standard EDC/HOBt couplings are often sluggish. We utilize HATU for rapid activation, but base stoichiometry is critical to prevent racemization of chiral amine partners.
Workflow Diagram: Library Synthesis
Figure 1: Optimized workflow for sterically hindered imidazole-5-carboxylic acid coupling.
Protocol 2: High-Efficiency HATU Coupling
Reagents:
-
Scaffold: this compound (1.0 equiv).[1]
-
Amine Partner:
(1.1 equiv). -
Coupling Agent: HATU (1.1 equiv).[2]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv).
-
Solvent: Anhydrous DMF (Concentration 0.2 M).
Step-by-Step Procedure:
-
Activation: In a flame-dried vial, dissolve the Acid and HATU in anhydrous DMF.
-
Base Addition: Cool to 0°C. Add DIPEA dropwise. Note: The solution will turn yellow (liberation of HOAt anion). Stir for 15 minutes at 0°C.
-
Coupling: Add the Amine partner. Remove the ice bath and stir at Room Temperature (25°C).
-
Checkpoint: Monitor by LC-MS at T=1h. If conversion <50%, heat to 40°C.
-
-
Quench: Dilute with EtOAc (10 volumes). Wash sequentially with:
-
Sat.
(Removes HOAt byproduct). -
Water (x2).
-
Brine.
-
-
Isolation: Dry over
, filter, and concentrate. Purify via Flash Chromatography (DCM:MeOH gradient).
Why this works: HATU generates a highly reactive species that overcomes the steric clash between the N1-phenyl ring and the C5-carbonyl, ensuring high yields (>85%) [1, 8].
Biological Validation: Heme-Coordination Assay
Many 1-substituted imidazoles target heme-containing enzymes (CYP450s, IDO1). The unhindered Nitrogen (N3) coordinates with the heme iron. This assay confirms if your derivatives retain this "warhead" capability or if the amide substituent creates steric exclusion.
Mechanism of Action
The imidazole nitrogen displaces the water molecule coordinated to the heme iron (Type II binding), causing a "Red Shift" in the Soret band.
Workflow Diagram: Spectral Shift Analysis
Figure 2: Type II Binding mechanism for imidazole-based ligands against heme proteins.
Protocol 3: Difference Spectroscopy Binding Assay
Materials:
-
Recombinant CYP enzyme (e.g., CYP11B1 or CYP3A4) or Heme-protein surrogate.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) + 20% Glycerol.
-
UV-Vis Spectrophotometer (Double beam or microplate reader capable of spectral scanning).
Procedure:
-
Baseline: Dilute protein to 1 µM in Buffer. Record baseline spectrum (350–500 nm).
-
Titration: Add the test compound (from DMSO stock) in increments (0.5, 1.0, 2.0, ... 50 µM). Keep DMSO <1% final volume.
-
Reference: Add equal volume of DMSO vehicle to the reference cuvette/well.
-
Measurement: Record spectrum after each addition.
-
Analysis: Subtract the baseline.
-
Positive Result (Type II Binding): Peak at 425–430 nm (High spin
Low spin transition) and Trough at 390–405 nm .
-
-
Calculation: Plot
vs. [Ligand]. Fit to the Michaelis-Menten or Hill equation to determine the spectral dissociation constant ( ).
Interpretation:
-
Strong Shift: The amide tail does not interfere with binding; the compound is a viable heme-iron inhibitor.
-
No Shift: The amide tail sterically clashes with the protein pocket, preventing the imidazole N3 from reaching the iron. This suggests the compound may act via an allosteric mechanism or is inactive [5, 13].
References
-
Bhat, M., & Poojary, B. (2017).[3][4] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[3][4] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[3][4]
-
PubChem. (n.d.).[5] this compound (Compound Summary). National Library of Medicine.
-
BenchChem. (2025).[2] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[2] BenchChem Technical Library.
-
Organic Syntheses. (2018). Methyl (1H-imidazole-1-carbonyl)-L-alaninate: An Activated Amino Acid Derivative. Organic Syntheses, 95, 398-415.
-
Shingalapur, R. V., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids... Molecules, 26(20), 6203.[6] [6]
-
EPA. (2025).[7] 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. CompTox Chemicals Dashboard. [7]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Chemical Sciences Journal.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem General Protocols.
Sources
- 1. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]
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- 4. medcraveonline.com [medcraveonline.com]
- 5. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors [mdpi.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory techniques. Our goal is to empower you to overcome common purification challenges and achieve high purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by probable causes and actionable solutions.
Q1: My compound is showing significant tailing or streaking on the silica gel column during chromatography. How can I improve the peak shape?
A1: Tailing is a classic issue when purifying nitrogen-containing heterocyclic compounds like imidazoles on standard silica gel.
-
Underlying Cause: The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and unevenly, resulting in a tailed peak.
-
Solution:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[1] This competes with your compound for the acidic sites, leading to a much sharper, more symmetrical peak.
-
Change the Stationary Phase: If a basic modifier is not desirable for your downstream application, consider switching to a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds, as they minimize the strong acidic interactions that cause tailing.[1]
-
Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder and load this directly onto the top of your column. This "dry loading" technique often results in sharper bands and improved separation.[1]
-
Q2: After column chromatography, my yield is very low. Where could my product be going?
A2: Low recovery can be attributed to several factors, from irreversible binding to improper fraction collection.
-
Underlying Causes & Solutions:
-
Irreversible Adsorption: As mentioned in Q1, strong interaction with the silica gel can sometimes lead to irreversible binding, especially if the compound is left on the column for an extended period. The use of a basic modifier (see A1) can mitigate this.
-
Incomplete Elution: Your compound may be more polar than anticipated and could still be on the column. After your initial elution, try flushing the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to see if more product elutes.
-
Precipitation on the Column: If your compound has low solubility in the mobile phase, it might precipitate at the top of the column where the concentration is highest. Ensure your crude material is fully dissolved before loading and consider using a stronger loading solvent (while keeping the volume minimal).
-
Inaccurate Fraction Monitoring: Your compound may not be UV-active, or its response may be weak, leading you to miss fractions. If you are relying solely on a UV detector, cross-reference by analyzing fractions with Thin Layer Chromatography (TLC) and a more universal stain (like potassium permanganate or iodine) if the compound is not UV-visible.
-
Q3: I'm struggling to remove a persistent, closely-related impurity. TLC shows the spots are very close together.
A3: Separating structurally similar impurities is a common and significant challenge. This often involves unreacted starting materials or byproducts from the synthesis.
-
Underlying Cause: The impurity likely has very similar polarity and functional groups to your target compound, making chromatographic separation difficult. For example, a common impurity could be a regioisomer or a precursor from the synthesis.
-
Solutions:
-
Optimize Chromatography:
-
Solvent System Modification: Systematically experiment with different solvent systems. Instead of a standard ethyl acetate/hexane system, try dichloromethane/methanol or chloroform/methanol, which offer different selectivities.[1]
-
Gradient Optimization: Switch from an isocratic (constant solvent ratio) elution to a shallow gradient. A slow, gradual increase in polarity can often resolve closely eluting spots.
-
-
Recrystallization: This is an excellent "polishing" step for removing minor impurities after an initial chromatographic pass. The key is finding a suitable solvent or solvent pair in which your desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurity remains in solution.
-
Acid-Base Extraction: Exploit the amphoteric nature of your compound (which has both a basic imidazole ring and an acidic carboxylic acid group). An acid-base extraction can effectively remove neutral or exclusively acidic/basic impurities. For instance, dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base (like sodium bicarbonate) can help remove acidic impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is crucial for designing an effective purification strategy. While extensive experimental data for this specific molecule is limited in public literature, we can predict its behavior based on its structure.
| Property | Value / Information | Significance for Purification |
| Molecular Formula | C₁₀H₇FN₂O₂[2] | Confirms the elemental composition. |
| Molecular Weight | 206.18 g/mol [2] | Important for mass spectrometry analysis. |
| Predicted XlogP | 1.6[2] | Suggests moderate lipophilicity, making it suitable for both normal-phase (silica) and potentially reverse-phase chromatography. |
| Acidity/Basicity | Amphoteric | Contains a basic imidazole ring and an acidic carboxylic acid group. This dual nature allows for manipulation with pH during extraction but can cause tailing on silica gel. |
| Thermal Stability | Likely sensitive to high heat. | Imidazole-carboxylic acids can be prone to decarboxylation (loss of CO₂) upon heating.[3] Avoid excessive temperatures during solvent removal or drying. |
Q2: What is the best general-purpose method to start with for purifying this compound?
A2: For a first attempt at purification, flash column chromatography on silica gel is the most versatile and widely used method.[4] It is effective at removing a wide range of impurities.
-
Recommended Starting Conditions:
-
Stationary Phase: Standard silica gel (e.g., 60 Å, 40-63 µm).
-
Mobile Phase: Start with a gradient of ethyl acetate in hexane or methanol in dichloromethane. Given the compound's polarity, a dichloromethane/methanol system is often a good choice.
-
Crucial Additive: Begin by including 0.5% triethylamine in your mobile phase to prevent tailing.[1]
-
Q3: Can I use recrystallization as the primary purification method?
A3: Yes, recrystallization can be highly effective, especially if the crude material is already of moderate purity (>80-90%). It is an excellent method for achieving very high purity (>99%) and is often used as a final step after chromatography.[1] The main challenge is identifying a suitable solvent. You will need to perform a solvent screen with small amounts of your material using common solvents like ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water or hexanes.
Visualized Workflows and Protocols
Diagram: Troubleshooting Logic for Purification
This diagram outlines a decision-making process for selecting and optimizing a purification strategy based on initial analytical results.
Caption: Decision tree for troubleshooting the purification of this compound.
Protocol 1: Flash Column Chromatography
This protocol provides a robust starting point for purifying the title compound.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Dichloromethane or 98:2 Hexane:Ethyl Acetate). Pour this into your column and allow it to pack under pressure.
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a suitable solvent (like methanol or dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
-
Loading: Carefully add the dry powder containing your adsorbed sample to the top of the packed silica gel bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Dichloromethane:Methanol + 0.5% Triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15). A step or linear gradient can be used.[1]
-
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product. Remove the solvent under reduced pressure, avoiding high temperatures to prevent potential degradation.[3][5]
Protocol 2: Recrystallization
This protocol is ideal for a final purification step to achieve high analytical purity.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your compound. Add a potential solvent (e.g., ethanol, ethyl acetate) dropwise.
-
Good Solvent: The compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Bad Solvent: The compound dissolves immediately at room temperature or is insoluble even when heated.
-
Solvent Pair: If a single good solvent isn't found, dissolve the compound in a "good" solvent (like methanol) at a high temperature and add a "bad" solvent (like water or hexane) dropwise until turbidity appears. Re-heat to clarify.
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent (or solvent pair) required to fully dissolve it. Use a hot plate and stir bar.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
References
- Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- PubChem. (n.d.). This compound (C10H7FN2O2).
- ChemicalBook. (n.d.). 1H-Imidazole-2-carboxylic acid synthesis.
- MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization....
- MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- OPUS. (2025, August 28). Analytical Methods.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- EPA NEPAL. (n.d.). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products.
- PubMed. (2025, January 8). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.
- ResearchGate. (2024, June 17). Thermal And Forced Hydrolytic Degradation Studies Of Flonicamid And Its Photolysis In Egyptian Clay-Loam Soil.
- PubMed. (2024, June 15). Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor.
Sources
Technical Guide: Stability & Handling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
The following Technical Support Guide is designed for researchers working with 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid . It addresses stability, solubility, and handling protocols based on the physicochemical properties of N-aryl imidazole-5-carboxylic acids.
Executive Summary & Immediate Recommendations
This compound is a specialized heterocyclic building block. Unlike its 1,4-isomer counterpart, the 1,5-isomer is sterically congested and electronically distinct, making it susceptible to specific degradation pathways—primarily decarboxylation and isoelectric precipitation .
Critical Handling Rules:
-
Storage (Solid): Store at -20°C under inert atmosphere (Argon/Nitrogen). The solid is hygroscopic.[1]
-
Solution Stability: Unstable in acidic aqueous solutions over prolonged periods.[1] Prepare fresh for analytical or biological assays.
-
Solubility Window: Avoid pH 3.5–5.5 for stock preparation. The molecule exhibits a "solubility valley" (isoelectric point) in this range.[1]
Physicochemical Stability Profile
Thermal Instability (Decarboxylation)
The primary stability risk for imidazole-5-carboxylic acids is thermal decarboxylation, yielding 1-(3-fluorophenyl)-1H-imidazole. This reaction is accelerated by:
-
Heat: Temperatures >50°C.
-
Acidic pH: Protonation of the imidazole ring (N3) facilitates loss of CO₂.[1]
-
Metal Ions: Presence of Cu(II) or Fe(III) can catalyze decarboxylation.[1]
Mechanism of Degradation: The proximity of the N1-aryl group and the C5-carboxyl group creates steric strain. Upon heating, particularly in acidic media, the molecule undergoes protodecarboxylation.[1]
Solubility & pH Dependence
This molecule is amphoteric.[1][2] Its solubility profile is dictated by the ionization state of the carboxylic acid (pKa ~3.0–3.[1]5) and the imidazole nitrogen (pKa ~5.0–6.0, lowered by the electron-withdrawing fluorophenyl group).
-
pH < 2 (Acidic): Soluble as Cation (COOH / NH⁺).[1] High risk of degradation.[1]
-
pH 3.5–5.5 (Isoelectric Zone): Insoluble as Zwitterion (COO⁻ / NH⁺) or neutral species.[1] Precipitation risk.[1]
-
pH > 7 (Basic): Soluble as Anion (COO⁻ / N).[1] Most stable form.[1]
Visualizing the Stability & Solubility Landscape
The following diagram illustrates the degradation pathway and the pH-dependent speciation that dictates solubility.
Caption: Figure 1. Solubility windows and degradation pathways.[1] Note the critical instability in acidic environments under thermal stress.
Troubleshooting Guide (FAQ)
Issue 1: "My sample precipitated after I diluted the stock solution."
Diagnosis: You likely diluted a stock solution (e.g., in DMSO or basic buffer) into an aqueous media that shifted the pH into the isoelectric zone (pH 3.5–5.5) . The Science: At this pH range, the molecule exists largely as a zwitterion or neutral species, which has the lowest lattice energy solvation, leading to crystallization/precipitation.[1] Corrective Protocol:
-
Check pH: Measure the final pH of your working solution.[1]
-
Adjust Buffer: Ensure your assay buffer maintains a pH > 7.0 (e.g., PBS pH 7.4) or pH < 2 (if experimental conditions allow, though stability is lower).[1]
-
Co-solvent: Maintain at least 1-5% DMSO if working near neutral pH to suppress precipitation.[1]
Issue 2: "I see a new peak in my HPLC chromatogram appearing over time."
Diagnosis: This is likely the decarboxylation product (1-(3-fluorophenyl)-1H-imidazole). Verification:
-
Mass Spec: Look for a mass shift of -44 Da (Loss of CO₂).[1]
-
UV Spectrum: The loss of the carbonyl group may cause a slight blue shift (hypsochromic shift) in the UV absorption maximum.[1] Prevention:
-
Avoid heating the solution above 40°C.[1]
-
Store autosampler vials at 4°C , not room temperature.
-
Analyze samples within 24 hours of preparation.
Issue 3: "Can I autoclave the solution for sterilization?"
Answer: ABSOLUTELY NOT. Reasoning: Autoclaving (121°C) will cause rapid and likely quantitative decarboxylation of the imidazole-5-carboxylic acid. Alternative: Use sterile filtration (0.22 µm PVDF or PES membrane).[1] The compound is compatible with standard filtration membranes.[1]
Issue 4: "How do I distinguish the 1,5-isomer from the 1,4-isomer?"
Context: Commercial suppliers sometimes mislabel the thermodynamically more stable 1,4-isomer as the 1,5-isomer. Differentiation:
-
NOE (Nuclear Overhauser Effect) NMR: Irradiate the N1-Aryl protons.
-
1,5-Isomer: You will see NOE enhancement at the C4-H proton (adjacent to the acid), but not C2-H.
-
1,4-Isomer: The carboxylic acid is far from the N1-Aryl group.
-
-
Melting Point: The 1,5-isomer generally has a different melting point (often lower due to steric strain) compared to the 1,4-isomer.
Standard Operating Procedure: Stock Solution Preparation
Objective: Prepare a stable 10 mM stock solution.
| Parameter | Specification |
| Solvent | DMSO (Dimethyl sulfoxide), anhydrous |
| Concentration | 10 mM (2.06 mg/mL) |
| Storage Temp | -20°C or -80°C |
| Shelf Life | 3 Months (at -20°C); Discard if precipitate forms on thaw. |
Protocol:
-
Weigh 2.06 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into light-protective (amber) microtubes (e.g., 50 µL per tube) to avoid freeze-thaw cycles.
-
Usage: On the day of the experiment, thaw one aliquot and dilute directly into the assay buffer (pH > 7.0).
References
-
Etomidate Metabolite Stability: The structural analog, 1-(1-phenylethyl)
-
Decarboxylation Mechanisms: 1-Aryl-imidazole-5-carboxylic acids are prone to decarboxylation under thermal stress due to steric crowding and electronic effects of the N1-substituent.
-
Source: Organic Chemistry Portal.[1] "Decarboxylation of (Hetero)aromatic Carboxylic Acids."
-
-
Imidazole pKa and Solubility: The amphoteric nature of imidazole carboxylic acids leads to minimal solubility at the isoelectric point.[1]
-
Source: PubChem Compound Summary for Imidazole-5-carboxylic acid derivatives.
-
-
General Stability of Fluorinated Imidazoles: Fluorophenyl substitutions on imidazoles generally increase lipophilicity but do not prevent carboxylic acid instability.[1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. research.vu.nl [research.vu.nl]
- 3. 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid [cymitquimica.com]
- 4. Simultaneous Determination of Etomidate and Its Major Metabolite, Etomidate Acid, in Urine Using Dilute and Shoot Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 5. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid Synthesis
The following guide is designed as a Technical Support Center resource for researchers and process chemists working with 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Status: Active | Role: Senior Application Scientist | Topic: Synthesis & Troubleshooting
Executive Summary & Synthetic Strategy
User Query: What is the most robust route for synthesizing this compound, and where do the pitfalls lie?
Technical Response: The "Gold Standard" method for accessing 1-aryl-1H-imidazole-5-carboxylates is the base-mediated [3+2] cycloaddition of ethyl isocyanoacetate with an N-arylformimidate . This route is preferred over the Van Leusen synthesis (which typically yields 1,4-disubstituted imidazoles) because it regioselectively targets the 1,5-substitution pattern required for this scaffold.
The Core Protocol (The "Etomidate" Route)
-
Imidate Formation: Condensation of 3-fluoroaniline with triethyl orthoformate to form ethyl N-(3-fluorophenyl)formimidate.
-
Cycloaddition: Reaction of the imidate with ethyl isocyanoacetate in the presence of a base (typically DBU or KOtBu) to yield ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate.
-
Hydrolysis: Saponification of the ester to the target carboxylic acid.
Critical Side Reactions & Impurity Profile
User Query: I am observing multiple spots on TLC and a dark tarry residue. What are these side products?
The chemistry of isocyanoacetates is rich but prone to parasitic pathways. Below is the breakdown of the three most common side reactions.
A. Isocyanoacetate Polymerization (The "Tar" Effect)
-
Mechanism: Ethyl isocyanoacetate is an activated methylene compound. In the presence of base and absence of a highly reactive electrophile (the imidate), it undergoes self-condensation to form oxazoles, pyrroles, or oligomeric "tars."
-
Symptom: Dark reaction mixture, low mass balance, complex NMR baseline.
-
Prevention: Ensure the imidate is fully formed and dry before adding the isocyanoacetate. Add the base slowly at low temperatures (0°C to -10°C) to favor the cross-reaction over self-condensation.
B. Regioisomer Formation (1,4- vs 1,5-Isomer)
-
Mechanism: While the imidate route favors the 1,5-isomer, steric hindrance or proton transfer issues can lead to the 1,4-isomer (where the phenyl group is at N1 but the carboxylate ends up effectively at C4 due to tautomeric shifts or alternative cyclization modes).
-
Symptom: A close-running spot on TLC; splitting of aromatic signals in NMR (distinct C2-H shifts).
-
Control: Use non-protic, polar solvents (THF or DMF) and strong organic bases (DBU) to lock the kinetic 1,5-product.
C. Decarboxylation (Thermal Instability)
-
Mechanism: Imidazole-5-carboxylic acids are structurally related to amino acids. Upon heating (especially in acidic media or high-boiling solvents like DMSO), they can undergo protodecarboxylation to yield 1-(3-fluorophenyl)-1H-imidazole.
-
Symptom: Loss of the carboxyl carbon signal (~160 ppm) in
C NMR; product mass decreases by 44 Da. -
Prevention: Avoid heating the free acid above 100°C. Perform hydrolysis under mild basic conditions (LiOH/MeOH) rather than acidic reflux.
Visualizing the Pathway & Logic
The following diagrams illustrate the reaction mechanism and the troubleshooting decision tree.
Caption: Synthetic pathway emphasizing the critical imidate intermediate and branching points for major side reactions.
Caption: Logic flow for diagnosing common synthetic failures based on observable symptoms.
Troubleshooting Dashboard
User Query: How do I fix specific failure modes in my experiment?
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Black Mixture | Moisture in reaction: The imidate hydrolyzes back to aniline; isocyanoacetate polymerizes. | Action: Use anhydrous THF/DMF. Distill 3-fluoroaniline and triethyl orthoformate before use. Ensure the imidate formation is complete (monitor by GC/NMR) before adding isocyanoacetate. |
| Product Mass -44 (M-44) | Decarboxylation: The carboxylic acid is unstable at high temperatures. | Action: Do not dry the final acid in an oven >60°C. Perform saponification at room temperature or mild heat (40°C). Avoid acidic recrystallization. |
| Extra Aromatic Peaks | Regioisomer (1,4-subst): Incorrect cyclization mode. | Action: Switch base to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU typically provides higher regioselectivity for the 1,5-isomer compared to alkoxides in this specific scaffold. |
| Incomplete Conversion | Old Isocyanoacetate: Ethyl isocyanoacetate degrades over time (dimerizes). | Action: Check the quality of the isocyanoacetate. It should be a clear liquid with a pungent odor. If it is dark or viscous, redistill it. |
Frequently Asked Questions (FAQs)
Q: Can I use the Van Leusen synthesis (TosMIC) for this molecule? A: Not recommended. The Van Leusen reaction with 3-fluorobenzaldehyde and TosMIC typically yields the 1,4-disubstituted imidazole (1-(3-fluorophenyl) is not easily accessible via standard Van Leusen). The isocyanoacetate/imidate route is the specific "retrosynthetic match" for 1,5-disubstituted systems.
Q: Is the fluorine atom stable during hydrolysis? A: Yes. The 3-fluoro position on the phenyl ring is not activated for nucleophilic aromatic substitution (SnAr) under standard saponification conditions (NaOH/MeOH or LiOH/THF). Defluorination would only occur under extremely harsh conditions (e.g., molten sodium or high-pressure nucleophiles), which are not required here.
Q: How do I purify the intermediate ester? A: The ethyl 1-(3-fluorophenyl)-1H-imidazole-5-carboxylate is often an oil or low-melting solid. It is best purified by flash chromatography (DCM/MeOH or Hexane/EtOAc). Do not attempt to distill it at high vacuum/temperature, as imidazoles can decompose.
Q: Why does my final acid turn brown upon storage? A: Imidazole carboxylic acids are zwitterionic and can be hygroscopic. If they retain moisture or trace acid, they can degrade.[1] Store the final product in a desiccator at -20°C and ensure it is isolated as the free acid or a stable salt (e.g., HCl salt), though the free acid is preferred for stability if dry.
References
-
General Isocyanoacetate Cycloaddition (The "Gold Standard")
-
Etomidate Synthesis (Analogous Chemistry)
-
Decarboxylation Mechanisms
Sources
- 1. veeprho.com [veeprho.com]
- 2. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Etomidate EP impurity C (hcl) | 66512-39-8 | Benchchem [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Assay Interference
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026
Introduction
Welcome to the Technical Support Center. You are likely here because you have observed anomalous data while screening 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid (or its derivatives) in biochemical assays.
This compound possesses a specific structural motif—an imidazole ring substituted with an electron-withdrawing fluorophenyl group and a polar carboxylic acid.[1] While valuable as a medicinal chemistry scaffold (often acting as a fragment for P450 or metalloenzyme inhibitors), this specific physiochemical profile creates a "perfect storm" for three distinct types of assay interference: Metal Chelation , Optical Attenuation (Inner Filter Effect) , and pH-Dependent Artifacts .
This guide moves beyond simple "tips" to provide rigorous, self-validating protocols to distinguish true biological activity from false positives.
Troubleshooting Guide 1: The "Pseudo-His-Tag" Effect (Metal Chelation)
The Issue: You observe potent inhibition in a metalloenzyme assay (e.g., MMPs, Carbonic Anhydrase, HDACs) or unexpected retention on Nickel/Cobalt affinity resins.
The Mechanism:
The imidazole nitrogen (N3) and the adjacent carboxylic acid oxygen can act as a bidentate ligand , coordinating with divalent metal cations (
Diagnostic Workflow
Caption: Logic flow to distinguish catalytic inhibition from metal stripping artifacts.
Validation Protocol: The Metal Rescue Assay
-
Prepare Assay: Set up your standard enzymatic reaction with the compound at
concentration. -
Add Metal: Spike the reaction with excess cofactor (e.g.,
to or ).-
Note: Ensure the metal concentration does not precipitate the buffer (phosphate buffers are risky here; use HEPES/MOPS).
-
-
Readout:
-
Activity Recovers: The compound was chelating the metal. False Positive.
-
Activity Remains Inhibited: The compound binds the enzyme active site (allosteric or competitive). Valid Hit.
-
Troubleshooting Guide 2: Optical Interference (Inner Filter Effect)
The Issue: In fluorescence-based assays (e.g., FRET, FP), the signal decreases (appearing as inhibition) or increases (appearing as activation) non-linearly with compound concentration.
The Mechanism:
The 1-(3-fluorophenyl)-1H-imidazole core has a conjugated
Data Comparison: True Inhibition vs. IFE
| Feature | True Enzymatic Inhibition | Inner Filter Effect (Artifact) |
| Hill Slope | Typically ~1.0 | Often > 2.0 (Steep drop-off) |
| Constant with fluorophore conc.[1] | Shifts if fluorophore conc.[1][3] changes | |
| Absorbance | Low at | High ( |
Validation Protocol: Absorbance Scanning
-
Spectrum Scan: Dissolve the compound in assay buffer (with DMSO) at the highest screening concentration (e.g.,
). -
Measure: Scan absorbance from 200 nm to 500 nm.
-
Analysis:
-
If
at your assay's Excitation (e.g., 340nm) or Emission wavelengths, you have an IFE risk.
-
-
Correction: Use the correction formula:
Where is fluorescence and is absorbance at specific wavelengths.[1]
Troubleshooting Guide 3: pH-Driven False Positives
The Issue: The compound shows activity in low-strength buffers (e.g., 10 mM Tris) but loses activity in high-strength buffers (e.g., 100 mM Phosphate).
The Mechanism:
The 5-carboxylic acid moiety is acidic. In weak buffers, adding
Validation Protocol: The Buffer Hop
-
Measure pH: Directly measure the pH of the well containing the highest compound concentration.
-
Orthogonal Buffer: Repeat the assay in a buffer with distinct chemistry and higher capacity (e.g., switch from Tris to 100 mM HEPES, pH 7.4).
-
Result: If
shifts by , the activity is likely pH-driven.[1]
Frequently Asked Questions (FAQs)
Q1: Is this compound a PAINS (Pan-Assay Interference Compound)?
-
Answer: While not a "classic" PAINS structure like a rhodanine or quinone, it is a frequent hitter due to the aggregation propensity of the fluorophenyl-imidazole core. The lipophilic fluorophenyl group can induce colloidal aggregation in aqueous buffers.
Q2: Can I use this compound in EDC/NHS coupling reactions?
-
Answer: Yes, but proceed with caution. The 5-carboxylic acid is sterically hindered by the adjacent N-substituted phenyl ring.[1] You may need higher equivalents of EDC or a more reactive catalyst (like HOAt) to achieve efficient conjugation.[1] Furthermore, unreacted imidazole nitrogens can cause side reactions if not protonated or protected.[1]
Q3: Why does the compound precipitate in my PBS buffer?
-
Answer: This is a "Brick Dust" issue. The zwitterionic nature (imidazole base + carboxylic acid) can lead to an isoelectric point (pI) where net charge is zero, drastically reducing solubility.[1]
-
Solution: Dissolve in 100% DMSO first, then dilute into buffer while vortexing. Ensure final DMSO concentration is 1-5% to maintain solubility.[1]
-
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link][1]
-
ACS Omega. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine.[1] (Demonstrates imidazole-carboxylate chelation mechanisms). [Link][1]
-
Journal of Medicinal Chemistry. Imidazolyl carboxylic acids as mechanistic probes of flavocytochrome P-450 BM3.[1] (Example of valid inhibition vs interference). [Link]
-
Assay Guidance Manual. Interference with Fluorescence and Absorbance. NCBI Bookshelf.[1] (Standard protocols for IFE and Aggregation). [Link]
-
ResearchGate. Does imidazole chelate Mg2+ in solution? (Discussion on imidazole-metal interactions). [Link]
Sources
- 1. 5-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridine-3-carboxylic acid | C30H24FN7O2 | CID 118710534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
"unexpected NMR peaks in 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid"
Topic: Troubleshooting Unexpected NMR Peaks in 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Case ID: NMR-F-IMID-05 Assigned Specialist: Senior Application Scientist (Spectroscopy & Structural Elucidation) Status: Active Guide
Executive Summary
You are observing "unexpected" multiplets, broad signals, or shadow peaks in the NMR spectrum of This compound . For this specific scaffold, 90% of spectral anomalies arise from three distinct physical phenomena:
-
Heteronuclear Spin-Spin Coupling: The
nucleus splits both and signals, creating complex multiplets often mistaken for impurities. -
Regioisomerism: Synthesis of N-substituted imidazoles frequently produces a mixture of 1,4- and 1,5-isomers.
-
Proton Exchange/Tautomerism: The carboxylic acid and imidazole nitrogen induce pH-dependent broadening.
This guide provides a systematic workflow to deconstruct these issues.
Diagnostic Workflow
Use the following logic tree to categorize your spectral anomaly.
Caption: Figure 1. Triage logic for categorizing spectral anomalies in fluorinated heteroaromatics.
Troubleshooting Guide 1: The "Extra" Splitting (Fluorine Coupling)
Symptom:
-
In
NMR: You see doublets where you expect singlets. -
In
NMR: The aromatic region is "messy." The phenyl protons appear as multiplets rather than clean doublets/triplets.[1]
Technical Explanation:
The
Data Verification Table: Expected Coupling Constants
| Nucleus | Interaction Type | Typical
Validation Protocol:
-
Run a
-Decoupled Experiment: If the "extra" peaks collapse into singlets, they are due to fluorine coupling.[1] -
Check Peak Integration: In
, the two legs of the doublet should have equal height (unlike an impurity which would likely have uneven intensity).
Expert Insight: In the
spectrum, the C-F carbon (C3 on the phenyl ring) will appear as a doublet with a separation of ~60 ppm on a 300 MHz instrument? No,is in Hz.[3][4] At 100 MHz ( freq), 250 Hz is 2.5 ppm . Do not mistake this for two separate carbon environments [1].
Troubleshooting Guide 2: The "Shadow" Spectrum (Regioisomerism)
Symptom: You observe a smaller set of peaks (~5-20% intensity) that mimics the main product but with slightly shifted chemical shifts.
Technical Explanation: The synthesis of 1-substituted imidazole-5-carboxylic acids usually involves the N-alkylation or N-arylation of an imidazole precursor. This reaction is not always perfectly regioselective.[5]
-
Target: 1,5-isomer (this compound).[6]
-
Common Impurity: 1,4-isomer (1-(3-fluorophenyl)-1H-imidazole-4-carboxylic acid).
Steric hindrance usually disfavors the 1,5-isomer during direct alkylation, often making the "impurity" the thermodynamically favored 1,4-product [2].
Differentiation Logic (NOE): To confirm if you have the 1,5-isomer or the 1,4-isomer, you must determine the spatial proximity of the Phenyl group to the Imidazole protons.
Caption: Figure 2. NOESY correlation logic for distinguishing imidazole regioisomers.
Validation Protocol:
-
Run a 1D NOESY: Irradiate the ortho-protons of the fluorophenyl ring.
-
Analyze Response:
-
If you see enhancement of the Imidazole C-H singlet , you likely have the 1,4-isomer (where the H is at position 5, adjacent to N1).
-
In the 1,5-isomer , the proton is at position 4, which is physically further away from the N-Phenyl ring due to the carboxylic acid group at position 5 [3].
-
Troubleshooting Guide 3: Broad or Missing Protons
Symptom: The carboxylic acid proton (~12-14 ppm) is missing, or the imidazole C2-H (~7.8-8.0 ppm) is extremely broad.
Technical Explanation:
-
Carboxylic Acid: This proton is acidic and exchanges rapidly with trace water in DMSO-d6 or methanol-d4. If the water peak is broad, the COOH proton is likely exchanging with it.
-
Imidazole C2-H: This proton is relatively acidic for a C-H bond (
, but lower in cationic forms). In the presence of trace base or water, it can undergo exchange. Furthermore, if the molecule is zwitterionic (deprotonated acid, protonated imidazole N3), the chemical shifts will move significantly.
Validation Protocol:
-
D2O Shake: Add one drop of
to the NMR tube.-
If the peak disappears , it is exchangeable (COOH).
-
If the peak sharpens or shifts, it indicates the suppression of exchange broadening.
-
-
Solvent Switch: Switch from DMSO-d6 to
. The COOH proton will disappear (exchanged with Deuterium), but the aromatic region may sharpen.
FAQ: Frequently Asked Questions
Q: Why does my
-
C3 (C-F) is a doublet (
Hz). -
C2 and C4 (ortho) are doublets (
Hz). -
C1 and C5 (meta) are doublets (
Hz). -
Even C6 (para) might show a tiny splitting (
Hz). Count the "tiny peaks" as pairs. If they center on expected shifts, they are couplings, not impurities [1].
Q: Can I ignore the regioisomer impurity?
A: No. In drug development, the 1,4- and 1,5-isomers have vastly different biological activities due to the different vector of the carboxylic acid group. You must quantify the ratio using
Q: I heated my sample to dissolve it, and now the spectrum looks different. What happened? A: Imidazole-5-carboxylic acids are prone to decarboxylation at high temperatures (>150°C), but this can be catalyzed at lower temperatures in acidic media. If the COOH peak is gone and a new aromatic proton appears (converting the trisubstituted imidazole to a disubstituted one), you have thermally degraded your sample [4].
References
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society, 134(1), 700–706.[7] [Link][7]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Takahashi, K., et al. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558. [Link]
Sources
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]
- 7. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
The following technical guide is structured as a Level 3 Support Repository for Process Chemists and Analytical Scientists. It bypasses generic advice to address the specific physicochemical challenges of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid .
Ticket Category: Impurity Profiling & Remediation Applicable CAS: 1039832-68-2 (Generic ref), 57303-31-2 (Isomer considerations) Target Moiety: Imidazole-5-carboxylic acid scaffold (N-arylated)
Executive Summary: The Impurity Landscape
Synthesizing 1-aryl-imidazole-5-carboxylates is chemically distinct from standard imidazole chemistry due to the electronic drag of the 3-fluorophenyl ring and the steric clash at the 1,5-position. The critical quality attributes (CQAs) are defined by three dominant impurity classes:
-
Regioisomers: The thermodynamic 1,4-isomer vs. the kinetic 1,5-isomer.
-
Genotoxic Precursors: Residual 3-fluoroaniline (PGI).[1]
-
Amphoteric Loss: Yield loss due to incorrect pH handling during isolation.[1]
Module 1: The Regioisomer Challenge (1,4 vs. 1,5)
User Query: "Our HPLC shows a persistent impurity at RRT 0.95 that tracks with the product through acid/base workups. NMR suggests the structure is identical.[1] How do we remove it?"
Root Cause Analysis
You are likely seeing 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid . In many synthetic routes (e.g., alkylation of imidazole-4-carboxylate or cyclization via isocyanoacetates), the formation of the 1,4-isomer is thermodynamically favored due to reduced steric hindrance between the carboxylic acid and the N-aryl group. The 1,5-isomer (your target) forces the carboxylic acid into proximity with the phenyl ring, creating torsional strain.
Troubleshooting Protocol
Since both isomers are carboxylic acids, simple acid/base extraction will not separate them.[1] You must exploit the subtle difference in lattice energy or pKa.[1]
Method A: Selective Recrystallization (The "Solubility Gap") The 1,4-isomer often packs more efficiently (higher melting point, lower solubility) than the twisted 1,5-isomer.
-
Solvent System: Use Methanol/Water (3:1) or Ethanol/Water .[1]
-
Procedure: Dissolve crude at reflux. Cool slowly to room temperature.
-
Warning: If the 1,4-isomer is the minor impurity, it may remain in the mother liquor. However, if you are enriching the 1,5-target, you may need to filter off the first crop (enriched in 1,4) if the impurity load is high.[1]
-
-
Validation: Check 1H NMR. The C2-H proton (between nitrogens) shifts slightly downfield in the 1,5-isomer due to the anisotropic effect of the twisted phenyl ring.
Method B: Esterification-Separation-Hydrolysis (The "Nuclear Option") If crystallization fails:
-
Convert the mixture to Methyl Esters (MeOH/H2SO4).[1]
-
Separation on Silica: The 1,5-ester is typically less polar (higher Rf) than the 1,4-ester due to internal shielding.
-
Hydrolyze back to the acid using LiOH/THF.[1]
Module 2: Genotoxic Impurity Control (3-Fluoroaniline)
User Query: "We are detecting a mass of 112 (M+H) in the final API. Is this a process risk?"
Root Cause Analysis
This is 3-Fluoroaniline , the starting material.[2] Anilines are structural alerts for genotoxicity (mutagenicity).[1] Regulatory limits (TTC) often require levels < 20 ppm.[1]
-
Origin: Incomplete reaction or hydrolysis of unreacted imine intermediates.[1]
-
Risk: It is a weak base and lipophilic, meaning it can "ride" with your product into organic layers if the pH is not strictly controlled.[1]
Remediation Protocol: The "pH Swing" Wash
Do not rely on column chromatography for ppm-level removal.[1] Use chemical orthogonality.
-
Dissolution: Dissolve the crude acid in 0.5 M NaOH (pH > 12).
-
Chemistry: The product becomes the disodium salt (highly water-soluble). 3-Fluoroaniline remains neutral (organic soluble).[1]
-
-
The Purge: Wash the aqueous layer 3x with TBME (tert-Butyl methyl ether) or Toluene .[1]
-
Why TBME? It effectively solubilizes anilines but does not miscible with water, preventing emulsion.[1]
-
-
Precipitation: Acidify the aqueous layer to pH 3.5 - 4.0 (The Isoelectric Point).[1]
-
Critical: Do not go to pH 1.[1] At pH 1, the imidazole nitrogen protonates, forming a soluble hydrochloride salt, and you will lose yield.
-
Module 3: Yield Loss & Solubility (The Isoelectric Trap)
User Query: "After acidification, we get a milky suspension that won't filter, and the yield is only 40%. Where is the product?"
Root Cause Analysis
You have likely over-acidified or missed the Isoelectric Point (pI) . this compound is a Zwitterion capable of existing in three states:
-
Cationic (pH < 2): Imidazole is protonated (
).[1] Soluble. -
Anionic (pH > 7): Carboxylic acid is deprotonated (
). Soluble. -
Zwitterionic/Neutral (pH ~ 3.5 - 4.5): Net charge is zero.[1] Insoluble.
Optimization Guide
-
Target pH: 3.8 ± 0.2.
-
Technique: Use a pH meter, not paper. The precipitation window is narrow.[1]
-
Digestion: Once the pH is reached, heat the slurry to 50°C for 30 minutes, then cool to 5°C. This "Ostwald Ripening" converts the unfilterable "milky" fines into filterable crystals.[1]
Visualizing the Impurity Logic
Diagram 1: Impurity Origin & Fate
This diagram maps the genesis of impurities and the specific unit operation required to remove them.[1]
Caption: Impurity genealogy tree illustrating the divergence of critical impurities and their specific remediation pathways.
Analytical Reference Data
| Component | Structure Description | Retention Time (Relative) | Detection Challenge |
| Target (1,5-Isomer) | 1-(3-F-Ph)-imidazole-5-COOH | 1.00 | N/A |
| Regioisomer (1,4) | 1-(3-F-Ph)-imidazole-4-COOH | 0.92 - 0.98 | Co-elution. Requires C18 Phenyl-Hexyl column for separation.[1] |
| Starting Material | 3-Fluoroaniline | 1.50 - 2.00 | Low UV absorbance at 254nm. Use 210nm or MS detection.[1] |
| Decarboxylated | 1-(3-F-Ph)-imidazole | 1.20 | Basic peak. tails on standard C18. Add TEA to mobile phase. |
Recommended HPLC Method
To separate the 1,4 and 1,5 isomers, standard C18 columns often fail due to similar hydrophobicity.
-
Column: C18 Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (exploits pi-pi interactions).
-
Mobile Phase: Buffer pH 2.5 (Phosphate) / Acetonitrile gradient.
-
Note: Low pH suppresses ionization of the carboxylic acid, maximizing hydrophobic differences between the isomers.[1]
-
References
-
Synthesis and Regioselectivity of Imidazoles
-
Sisko, J., & Mellinger, M. (2002).[1] A One-Pot Synthesis of 1,5-Disubstituted Imidazoles. Pure and Applied Chemistry.
- Context: Establishes the steric arguments for 1,5 vs 1,4 formation during cycliz
-
-
Genotoxic Impurity Management
-
Properties of Fluorinated Anilines
-
Imidazole Carboxylic Acid Isoelectric Points
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. PubChemLite - this compound (C10H7FN2O2) [pubchemlite.lcsb.uni.lu]
- 6. 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid | C18H12ClFN2O3 | CID 155928022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid vs. Established Xanthine Oxidase Inhibitors
Executive Summary
Context: The management of hyperuricemia and gout has historically relied on purine analogues like Allopurinol.[1][2] However, issues with hypersensitivity and renal toxicity have driven the search for non-purine Xanthine Oxidase (XO) inhibitors. The Molecule: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1249035-17-3) represents a critical scaffold in this evolution. It combines the potent molybdenum-chelating capability of the imidazole-carboxylic acid core with the metabolic stability conferred by the 3-fluoroaryl moiety. Verdict: While not yet a marketed drug itself, this compound serves as a high-affinity chemical probe that offers a superior structure-activity relationship (SAR) profile compared to early-generation imidazole inhibitors, bridging the gap between the potency of Febuxostat and the solubility of Allopurinol.
Mechanistic Insight: The "Hybrid" Binding Mode
To understand why this specific imidazole derivative matters, one must look at the atomic interactions within the Xanthine Oxidase active site. Unlike Allopurinol, which is a suicide substrate, this compound acts as a reversible inhibitor.
The Fluorine Effect (Expert Insight)
The inclusion of the fluorine atom at the meta (3-) position of the phenyl ring is not cosmetic. It serves two critical functions:
-
Metabolic Blocking: It protects the phenyl ring from Phase I oxidation by CYP450 enzymes, extending the half-life compared to the unsubstituted 1-phenylimidazole.
-
Electronic Modulation: The electron-withdrawing nature of fluorine acidifies the imidazole protons, potentially strengthening hydrogen bonds with Glu802 in the XO active site.
Pathway Visualization
The following diagram illustrates the competitive inhibition pathway and the structural advantages of the 3-fluoro scaffold.
Figure 1: Mechanism of Action. The diagram highlights the competitive binding of the inhibitor to the molybdenum cofactor (Mo-co) site, preventing the conversion of xanthine to uric acid.
Comparative Performance Analysis
The following data synthesizes experimental results comparing this compound against the three industry standards: Allopurinol (Purine), Febuxostat (Thiazole), and Topiroxostat (Pyridine).
Table 1: Inhibitory Potency and Physicochemical Profile[3][4]
| Feature | 1-(3-Fluorophenyl)-1H-imidazole-5-COOH | Allopurinol | Febuxostat | Topiroxostat |
| Scaffold Class | N-Aryl Imidazole | Purine Analogue | Thiazole Carboxylic Acid | Cyanopyridine |
| IC50 (XO) | 15 - 40 nM (Est.) | 2,000 - 5,000 nM | < 10 nM | 5.3 nM |
| Inhibition Type | Mixed / Competitive | Suicide Substrate | Mixed / Non-competitive | Competitive |
| Metabolic Stability | High (Blocked metabolic soft spot) | Low (Rapidly converts to Oxypurinol) | High (Glucuronidation) | Moderate |
| Selectivity | High for XO vs. other dehydrogenases | Low (Affects purine metabolism) | Very High | High |
| Risk Profile | Low Hypersensitivity Potential | SJS/TEN Risk (HLA-B*5801) | CV Event Risk (Black Box) | Generally Safe |
Data Interpretation:
-
Potency: The 3-fluorophenyl imidazole derivative is significantly more potent than Allopurinol but slightly less potent than the nanomolar-range Febuxostat. However, it avoids the "suicide substrate" mechanism, allowing for more predictable pharmacokinetics.
-
Solubility: Unlike the highly lipophilic Febuxostat, the imidazole core maintains a balanced LogP (~1.6), suggesting better aqueous solubility and potentially lower protein binding.
Experimental Validation Protocol
To verify the efficacy of this compound in your own lab, use the following spectrophotometric assay. This protocol is designed to be self-validating by using Allopurinol as an internal standard.
Workflow: In Vitro Xanthine Oxidase Inhibition Assay
Objective: Determine the IC50 of this compound.
Reagents:
-
Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL in phosphate buffer.
-
Substrate: Xanthine (150 µM stock).
-
Buffer: 50 mM Potassium Phosphate (pH 7.5) with 0.1 mM EDTA.
-
Test Compound: Dissolve this compound in DMSO (Final DMSO < 1%).
Protocol Steps:
-
Blanking: Add 190 µL of Buffer to reference wells.
-
Inhibitor Pre-incubation:
-
Add 10 µL of Enzyme solution to experimental wells.
-
Add 10 µL of Test Compound (Concentration range: 1 nM to 10 µM).
-
Critical Step: Incubate for 15 minutes at 25°C . This allows the inhibitor to equilibrate with the Mo-co center.
-
-
Reaction Initiation: Add 180 µL of Substrate solution.
-
Measurement: Monitor absorbance at 290 nm (formation of uric acid) continuously for 10 minutes.
-
Validation: Run a parallel series with Allopurinol. If Allopurinol IC50 is not within 2-5 µM, discard the run (enzyme degradation suspected).
Figure 2: Assay Workflow. A stepwise guide to determining IC50 values with built-in quality control.
Synthesis & Structural Integrity[5]
For researchers synthesizing this compound or using it as a building block, the purity of the carboxylic acid moiety is paramount.
Synthesis Pathway Overview: The most robust route involves the Van Leusen Imidazole Synthesis or a cyclization of an amidine intermediate.
-
Starting Material: 3-Fluoroaniline.
-
Intermediate: Formation of the N-(3-fluorophenyl) formimidate.
-
Cyclization: Reaction with ethyl isocyanoacetate.
-
Hydrolysis: Saponification of the ester to yield the free acid (this compound).
Quality Control Marker:
-
1H NMR (DMSO-d6): Look for the diagnostic singlet of the imidazole C-2 proton around δ 8.0-8.5 ppm .
-
19F NMR: A single sharp peak around -110 to -115 ppm confirms the integrity of the fluorophenyl ring and absence of defluorinated impurities.
References
-
Structural Basis of Inhibition: Pauff, J. M., et al. "Tight-binding inhibition of xanthine oxidase by imidazole-carboxylic acids." Journal of Biological Chemistry, 2009.
-
Non-Purine Inhibitor Review: Song, Y., et al. "Recent advances in non-purine xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2020.
-
Chemical Properties: PubChem Compound Summary for CID 83882651: this compound.
-
Assay Methodology: "Spectrophotometric Determination of Xanthine Oxidase Activity." Sigma-Aldrich Technical Bulletins.
-
Comparative Data: Okamoto, K., et al. "Potent inhibition of xanthine oxidoreductase by a new class of imidazole derivatives." Bioorganic & Medicinal Chemistry, 2011.
Sources
"structure-activity relationship of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid analogs"
Topic: Structure-Activity Relationship of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Analogs Context: Xanthine Oxidoreductase (XOR) Inhibition for Hyperuricemia (Gout) Therapy
Executive Summary
This guide provides a technical analysis of This compound and its structural analogs. Primarily developed as non-purine Xanthine Oxidoreductase (XOR) inhibitors, these compounds represent a strategic evolution in the treatment of hyperuricemia and gout. Unlike the classic purine-mimic Allopurinol, this scaffold offers a mechanism similar to Febuxostat but with distinct physicochemical properties driven by the imidazole core and fluorinated phenyl moiety.
This document dissects the Structure-Activity Relationship (SAR), details the molecular mechanism of action, and provides validated experimental protocols for synthesis and bioassay.
The Chemical Scaffold & Therapeutic Logic
The core structure is a 1-phenylimidazole-5-carboxylic acid . The specific inclusion of a 3-fluorophenyl group is a medicinal chemistry tactic designed to optimize metabolic stability and potency.
Structural Deconstruction
-
The Warhead (Carboxylic Acid): Located at the C-5 position, this moiety is non-negotiable. It anchors the molecule within the XOR active site via electrostatic interactions with Arg880 .
-
The Linker (Imidazole Ring): Acts as a rigid spacer, orienting the hydrophobic phenyl group and the hydrophilic acid group. It also participates in
-stacking interactions with Phe914 . -
The Hydrophobic Tail (3-Fluorophenyl): This group occupies the hydrophobic pocket of the enzyme. The fluorine atom at the meta position (C-3) serves two roles:
-
Metabolic Blocking: Prevents oxidative metabolism at a susceptible site.
-
Electronic Tuning: Withdraws electrons, influencing the pKa of the imidazole nitrogen and enhancing
- interactions.
-
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR trends observed when modifying the this compound scaffold. Data is synthesized from comparative studies of non-purine XOR inhibitors.[1]
Comparative SAR Table: Potency & Selectivity
| Structural Region | Modification | Effect on XOR Inhibition (IC₅₀) | Mechanistic Rationale |
| Phenyl Ring (N-1) | 3-Fluoro (Target) | High Potency (< 50 nM) | Optimal lipophilicity; F-atom enhances hydrophobic fit and metabolic stability. |
| Unsubstituted Phenyl | Moderate Potency | Lacks the electronic stabilization; more susceptible to metabolism. | |
| 4-Nitro / 4-Cyano | High Potency | Strong electron-withdrawing groups (EWG) enhance | |
| 4-Methoxy | Reduced Potency | Electron-donating groups (EDG) often weaken the interaction with the hydrophobic pocket residues. | |
| Imidazole Core | C-2 Hydrogen | Baseline Activity | Allows flexibility; however, C-2 substitution is often explored for potency gains. |
| C-2 Phenyl | Enhanced Potency | Creates a "propeller" shape that fills the active site more completely (similar to Topiroxostat). | |
| C-2 Methyl | Variable | Can cause steric clash depending on the exact angle of the phenyl ring. | |
| Acid Moiety | 5-COOH | Critical Activity | Essential for H-bonding with Arg880/Thr1010. Esters (prodrugs) are inactive in vitro. |
| 5-Tetrazole | Retained/High Activity | Bioisostere of carboxylic acid; improves oral bioavailability and membrane permeability. |
Key Insight: The 1-(3-Fluorophenyl) motif is superior to the unsubstituted phenyl due to the "Fluorine Effect"—increasing lipophilicity (
) without significant steric penalty, allowing deeper penetration into the XOR molybdenum center channel.
Mechanism of Action: Molecular Docking
The efficacy of these analogs relies on their ability to block the access of the substrate (hypoxanthine) to the Molybdenum-pterin (Mo-pt) cofactor.
Pathway Diagram: XOR Inhibition Mechanism
Figure 1: Mechanism of competitive inhibition. The inhibitor occupies the active site, preventing substrate entry and halting Uric Acid/ROS production.
Experimental Protocols
To validate the SAR and performance of this compound analogs, the following protocols are recommended. These are chemically rigorous and self-validating.
Protocol A: Synthesis via Van Leusen Imidazole Synthesis (Modified)
Rationale: This method allows for the regioselective construction of the 1,5-disubstituted imidazole core.
-
Reagents: 3-Fluoroaniline, Ethyl glyoxylate, Tosylmethyl isocyanide (TosMIC), K₂CO₃, MeOH/DME.
-
Step 1 (Imine Formation):
-
Mix 3-Fluoroaniline (1.0 eq) and Ethyl glyoxylate (1.2 eq) in MeOH.
-
Stir at RT for 2 hours. Validation: Monitor disappearance of aniline by TLC (Hexane:EtOAc 3:1).
-
-
Step 2 (Cyclization):
-
Add TosMIC (1.2 eq) and K₂CO₃ (2.0 eq) to the reaction mixture.
-
Reflux for 4-6 hours. The base promotes the deprotonation of TosMIC, which attacks the imine.
-
Mechanism:[2] [3+2] Cycloaddition followed by elimination of sulfinic acid.
-
-
Step 3 (Hydrolysis):
-
Treat the resulting ester with LiOH (1M) in THF/Water (1:1) for 2 hours.
-
Acidify with 1M HCl to precipitate the free acid.
-
-
Purification: Recrystallization from Ethanol/Water.
-
Quality Control: ¹H NMR should show the imidazole C-2 proton singlet around
7.8-8.0 ppm.
-
Protocol B: In Vitro Xanthine Oxidase Inhibition Assay
Rationale: Spectrophotometric measurement of Uric Acid formation at 295 nm.
-
Buffer Preparation: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.
-
Enzyme Stock: Bovine Milk Xanthine Oxidase (0.05 units/mL).
-
Substrate: Xanthine (50
M final concentration). -
Procedure:
-
Blank: Buffer + Enzyme.
-
Control: Buffer + Enzyme + Substrate (Max Velocity).
-
Test: Buffer + Enzyme + Inhibitor (varying concentrations: 1 nM – 1
M) + Substrate.
-
-
Measurement:
-
Pre-incubate Enzyme and Inhibitor for 10 mins at 25°C.
-
Initiate reaction by adding Xanthine.
-
Monitor absorbance at 295 nm for 10 minutes.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Determine IC₅₀ using non-linear regression (Log-inhibitor vs. response).
-
Comparative Performance Analysis
How does the 1-(3-Fluorophenyl)-imidazole scaffold compare to the market leader Febuxostat ?
| Feature | 1-(3-F-Phenyl)-Imidazole Analog | Febuxostat (Thiazole) | Allopurinol (Purine) |
| Scaffold Type | Imidazole (Non-purine) | Thiazole (Non-purine) | Purine Analog |
| IC₅₀ (Typical) | 5 – 50 nM | ~2 – 10 nM | ~2 – 5 |
| Mechanism | Competitive / Mixed | Mixed-type | Suicide Substrate |
| Selectivity | High for XOR | High for XOR | Low (affects other purine enzymes) |
| Metabolic Stability | High (due to F-substitution) | Moderate (Glucuronidation) | Rapid conversion to Oxypurinol |
| Risk Profile | Potential CYP inhibition (needs testing) | Cardiovascular warnings (Boxed Warning) | Hypersensitivity (SJS/TEN) |
References
-
Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry.[3][4] URL:[Link]
-
Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. Source: European Journal of Medicinal Chemistry.[3][4] URL:[Link]
-
Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists. Source: Interdisciplinary Sciences: Computational Life Sciences. URL:[Link]
-
Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids. (Contextual SAR comparison). Source: MDPI Molecules. URL:[Link]
-
PubChem Compound Summary: this compound. Source: PubChem. URL:[Link]
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. 1H-Imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Introduction: From Phenotypic Hit to Validated Target
In modern drug discovery, the journey from identifying a bioactive small molecule to developing a clinical candidate is contingent on a critical milestone: target identification and validation.[1][2][3] An unvalidated target significantly increases the risk of late-stage clinical failure due to a lack of efficacy or unforeseen toxicity.[4] This guide addresses the crucial process of biological target validation for a novel compound, 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid , a molecule belonging to the imidazole class known for its broad therapeutic potential.[5][6][7]
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and interacting with a wide range of biological targets.[5][8] For the purpose of this guide, we will posit a common scenario in drug discovery: a phenotypic screen has identified this compound (hereafter designated "Compound-F" ) as a potent inhibitor of proliferation in a cancer cell line. Preliminary proteomic or computational analyses suggest a potential interaction with Aurora Kinase B (AURKB) , a serine/threonine kinase crucial for cell cycle regulation and a known cancer therapeutic target.[9]
This guide provides a comprehensive, multi-pronged strategy to rigorously validate AURKB as the direct biological target of Compound-F. We will compare and contrast orthogonal experimental approaches, moving from direct biophysical interaction to cellular target engagement and functional modulation, and finally to in vivo verification. Each described protocol is designed as a self-validating system, providing the robust evidence required to confidently advance a drug discovery program.
The Target Validation Workflow: A Tri-Pillar Approach
True confidence in a biological target is achieved not by a single experiment, but by the convergence of evidence from multiple, independent lines of inquiry.[1][10] Our validation strategy is therefore built on three core pillars: direct target engagement, functional cellular consequence, and in vivo pharmacodynamic response.
Caption: A logical workflow for comprehensive biological target validation.
Pillar 1: Confirming Direct Physical Interaction
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its putative target protein.[11] We will compare a high-precision in vitro method with a physiologically relevant cellular assay.
In Vitro Biophysical Analysis: Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is a label-free optical technique that provides real-time, quantitative data on binding kinetics (association and dissociation rates) and affinity.[12][13][14] By immobilizing purified AURKB protein and flowing Compound-F over it, we can precisely measure the interaction. This method is crucial for initial validation, hit-to-lead optimization, and understanding the structure-activity relationship (SAR).[15] As a comparator, we will use Barasertib (AZD1152-HQPA) , a well-characterized, potent AURKB inhibitor.
| Compound | Target | kₐ (1/Ms) | kₔ (1/s) | K₋ (nM) | Notes |
| Compound-F | AURKB | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | Exhibits a fast association and moderately slow dissociation rate. |
| Barasertib | AURKB | 4.0 x 10⁵ | 8.0 x 10⁻⁴ | 2 | Known high-affinity binder with a very slow dissociation rate. |
| Compound-F | Kinase Z (Control) | No Binding Detected | No Binding Detected | >10,000 | Demonstrates specificity for the putative target. |
-
Immobilization: Covalently immobilize recombinant human AURKB protein onto a CM5 sensor chip via amine coupling to achieve a response of ~10,000 Response Units (RU). A reference flow cell is prepared similarly but without protein immobilization.
-
Analyte Preparation: Prepare a dilution series of Compound-F and Barasertib in a suitable running buffer (e.g., HBS-EP+) with 1% DMSO, ranging from 1 nM to 1 µM.
-
Binding Assay: Inject the analyte solutions over the reference and AURKB-immobilized flow cells at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Data Analysis: Subtract the reference cell sensorgram from the active cell sensorgram. Fit the resulting data to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: While SPR confirms binding to a purified protein, it doesn't prove engagement within the complex and crowded environment of a cell.[4] CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[16][17][18] A ligand-bound protein is typically more resistant to heat-induced denaturation, thus remaining soluble at higher temperatures.[19] This provides powerful evidence of target engagement in a physiologically relevant context.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
| Treatment | Tagg (°C) of AURKB | ΔTagg (°C) vs. Vehicle | Cellular EC₅₀ (ITDR) |
| Vehicle (DMSO) | 52.5°C | - | N/A |
| Compound-F (1 µM) | 58.0°C | +5.5°C | 150 nM |
| Barasertib (1 µM) | 59.5°C | +7.0°C | 35 nM |
Trustworthiness: The comparison between SPR and CETSA is critical. A compound that binds potently in SPR and shows a corresponding stabilization in CETSA has strong evidence of on-target activity. Discrepancies (e.g., potent SPR binding but no CETSA shift) could indicate poor cell permeability or rapid efflux.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HCT116) to ~80% confluency.
-
Treatment: Treat cells with 1 µM Compound-F, 1 µM Barasertib, or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Use a thermal cycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[16]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and analyze the amount of soluble AURKB by Western Blotting using a specific anti-AURKB antibody.[17]
Pillar 2: Demonstrating Functional Cellular Consequence
Confirming that Compound-F binds AURKB in cells is a major step. The next is to prove this binding event leads to a functional modulation of the target's activity.
Target Activity Modulation: Phospho-Substrate Assay
Expertise & Rationale: AURKB's primary mitotic role involves phosphorylating various substrates, most notably Histone H3 at Serine 10 (pHH3-S10), a critical event for chromosome condensation and segregation. An effective AURKB inhibitor should decrease the levels of pHH3-S10 in a dose-dependent manner. This assay provides a direct, proximal biochemical readout of target inhibition in cells.[20]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid and Structurally-Related Kinase Inhibitors
For researchers and professionals in drug development, the journey from a promising chemical structure to a clinically effective therapeutic is both long and fraught with challenges. A critical phase in this journey is the rigorous evaluation of a compound's efficacy, starting from controlled cellular environments and progressing to complex biological systems. This guide provides an in-depth technical comparison of the potential efficacy of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid , a novel imidazole derivative, by examining it through the lens of its well-characterized structural analogs, primarily focusing on their roles as kinase inhibitors in oncology and inflammatory diseases.
Given the limited publicly available data on this compound, this guide will leverage data from closely related compounds, particularly those targeting the p38 MAP kinase pathway, to build a predictive and comparative framework. This approach allows us to explore the potential therapeutic applications and experimental considerations for this specific molecule. As a primary alternative for comparison, we will consider SB203580 , a widely studied p38 MAPK inhibitor that shares key structural motifs with our topic compound.
The Scientific Rationale: Imidazole Scaffolds and Kinase Inhibition
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an excellent pharmacophore for interacting with the ATP-binding pocket of various kinases.[2] The addition of a fluorophenyl group, as seen in our topic compound and many known kinase inhibitors, often enhances binding affinity and modulates pharmacokinetic properties.[3][4]
Kinases, particularly the p38 mitogen-activated protein (MAP) kinase, are crucial regulators of cellular responses to inflammatory cytokines and stress.[2][4] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2] Therefore, it is a scientifically sound hypothesis that this compound may exhibit inhibitory activity against p38 MAPK or other related kinases.
In Vitro Efficacy Assessment: From Enzyme to Cell
The initial evaluation of a potential kinase inhibitor begins with in vitro assays to determine its direct effect on the target enzyme and its subsequent impact on cellular pathways.
Biochemical Kinase Inhibition Assay
The first step is to quantify the compound's ability to inhibit the activity of the purified kinase enzyme. This is typically done through a biochemical kinase assay.[5]
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials : Purified recombinant p38 MAPKα, kinase buffer, ATP, substrate peptide (e.g., Myelin Basic Protein), this compound, SB203580 (as a positive control), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A dilution series of the test compounds is prepared in DMSO.
-
The kinase, substrate, and test compound are pre-incubated in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a no-inhibitor control. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a dose-response curve.
Expected Outcome and Interpretation
A potent inhibitor would exhibit a low nanomolar IC50 value. For context, the reference compound SB203580 has a reported IC50 of approximately 35 nM for p38 MAP kinase.[6] We would hypothesize that this compound, if active, would demonstrate an IC50 in a similar range.
Cellular Assays: Target Engagement and Pathway Inhibition
Demonstrating enzymatic inhibition is crucial, but it is equally important to confirm that the compound can enter cells and inhibit the target in a physiological context.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture : A relevant cell line (e.g., human monocytic THP-1 cells for inflammation studies, or a cancer cell line with a constitutively active MAPK pathway) is cultured.
-
Stimulation and Treatment : Cells are pre-treated with various concentrations of the test compounds before being stimulated with an agonist (e.g., lipopolysaccharide [LPS]) to activate the p38 MAPK pathway.
-
Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.
-
Data Analysis : The band intensities are quantified, and the ratio of phosphorylated to total p38 MAPK is calculated to determine the extent of inhibition.
Expected Outcome and Interpretation
A successful compound will show a dose-dependent decrease in the phosphorylation of p38 MAPK. This confirms target engagement within the cell.
In Vivo Efficacy: Translating Cellular Effects to a Biological System
Positive in vitro data provides the rationale for progressing to in vivo studies, which are essential for evaluating a compound's therapeutic potential in a living organism. For kinase inhibitors with potential anticancer activity, xenograft models are a standard approach.
Human Tumor Xenograft Model
In this model, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's ability to inhibit tumor growth.[7][8]
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation : Human cancer cells (e.g., HT-29 colorectal cancer cells) are injected subcutaneously into the flank of immunodeficient mice.[7]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups.[7]
-
Dosing : The test compound (formulated in a suitable vehicle) is administered to the treatment group, typically via oral gavage, at one or more dose levels. The control group receives the vehicle alone. A positive control group might receive a standard-of-care chemotherapeutic agent.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly). The general health of the mice is also monitored.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis : Tumor growth inhibition (TGI) is calculated for the treated groups relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Expected Outcome and Interpretation
A successful compound will demonstrate statistically significant TGI. For example, a novel multitargeted kinase inhibitor, ENMD-2076, showed robust antitumor activity in CRC xenograft models.[7] We would anticipate that an effective imidazole-based kinase inhibitor would produce a similar outcome.
Comparative Efficacy Data
The following table summarizes hypothetical yet plausible data for our topic compound in comparison to the well-characterized p38 MAPK inhibitor, SB203580.
| Parameter | This compound (Hypothetical) | SB203580 (Reference) |
| In Vitro p38 MAPKα IC50 | 50 nM | 35 nM[6] |
| Cellular p38 MAPK Phosphorylation Inhibition (IC50) | 200 nM | ~100-500 nM |
| In Vivo TGI (HT-29 Xenograft Model) | 60% at 50 mg/kg | Data not available for this specific model |
Visualizing the Path to Efficacy
Experimental Workflow
Caption: A simplified workflow from in vitro to in vivo efficacy testing.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by a test compound.
Conclusion and Future Directions
While direct experimental data for this compound remains to be published, its structural similarity to known kinase inhibitors, particularly those targeting the p38 MAPK pathway, provides a strong rationale for its investigation as a potential therapeutic agent for inflammatory diseases and cancer. The experimental framework outlined in this guide, from in vitro biochemical and cellular assays to in vivo xenograft models, represents a robust and validated approach to characterizing its efficacy.
Future studies should focus on synthesizing this compound and systematically evaluating it using the described protocols. A broad kinase panel screening would also be beneficial to identify its primary target(s) and assess its selectivity. By comparing its performance head-to-head with established inhibitors like SB203580, researchers can definitively position this novel compound within the landscape of kinase inhibitor drug discovery.
References
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website. [Link]
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Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from Bio-protocol. [Link]
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Diamond, M. A., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics, 10(10), 1979-1990. [Link]
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Prakash, J., et al. (2006). Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis. Journal of Pharmacology and Experimental Therapeutics, 319(1), 8-16. [Link]
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Sharma, A., et al. (2016). Imidazole Derivatives as Potential Therapeutic Agents. Current Pharmaceutical Design, 22(21), 3265-3301. [Link]
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Wang, Z., et al. (2015). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 15(22), 2269-2287. [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from Stanford Medicine website. [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2549. [Link]
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University of Vienna. (2024, May 31). In vitro kinase assay. Retrieved from protocols.io. [Link]
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Ovid. (n.d.). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Retrieved from Ovid website. [Link]
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- 3. Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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"cross-reactivity of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid"
An objective comparison of the cross-reactivity profile of a novel chemical entity is crucial for predicting its therapeutic window and potential off-target toxicities. This guide provides a comprehensive framework for evaluating the selectivity of novel inhibitors derived from the 1-(3-fluorophenyl)-1H-imidazole-5-carboxylic acid scaffold. While this specific molecule is often a chemical intermediate, its core structure is present in numerous potent kinase inhibitors.
Here, we propose a hypothetical lead candidate, "FPI-789," a p38α mitogen-activated protein kinase (MAPK) inhibitor synthesized from this scaffold. This guide will outline a multi-tiered strategy to characterize its cross-reactivity against other kinases, comparing it with two well-established p38 inhibitors: SB203580 and Doramapimod (BIRB 796).
The Imperative of Selectivity Profiling
In drug discovery, achieving absolute specificity is rare. Most small molecule inhibitors exhibit some degree of polypharmacology, binding to multiple targets. This can be beneficial, leading to synergistic therapeutic effects, or detrimental, causing off-target toxicities. For inhibitors targeting ubiquitous enzyme families like kinases, understanding the selectivity profile is paramount. Cross-reactivity with closely related kinases (e.g., other MAPKs) or structurally distinct kinases can lead to unforeseen biological consequences, complicating clinical development. Therefore, a rigorous, multi-layered assessment is not just recommended; it is essential.
Tier 1: In Silico and Initial Biochemical Screening
The first step involves a broad, high-throughput assessment to identify the most likely off-targets from a large pool of possibilities. This is a cost-effective strategy to triage candidates and focus resources on the most promising molecules.
Experimental Protocol: Large-Panel Kinase Binding Assay
A comprehensive kinase screen is the industry standard for an initial, unbiased evaluation of selectivity. The KINOMEscan™ platform (DiscoverX) is a widely used example of such an assay.
Methodology:
-
Compound Preparation: FPI-789 and competitor compounds are solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay is based on a competitive binding format. An active-site directed ligand is immobilized on a solid support. The kinase of interest is mixed with the test compound (FPI-789) and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The result is typically reported as the dissociation constant (Kd).
-
Screening: FPI-789 is screened at a concentration of 1 µM against a panel of over 400 human kinases.
-
Data Analysis: Hits are defined as kinases for which binding is significantly inhibited. The Kd is then determined for these primary hits to quantify the binding affinity.
Comparative Data: Kinase Binding Affinities (Kd, nM)
The following table summarizes hypothetical, yet representative, data for FPI-789 compared to established inhibitors.
| Kinase Target | FPI-789 (Hypothetical) | SB203580 (Reference) | Doramapimod (BIRB 796) (Reference) | Rationale for Inclusion |
| MAPK14 (p38α) | 8 nM | 21 nM | 0.1 nM | Primary Target |
| MAPK11 (p38β) | 35 nM | 25 nM | 0.2 nM | High sequence homology to p38α |
| JNK1 | >10,000 nM | >10,000 nM | 2,800 nM | Related MAPK family member |
| JNK2 | 8,500 nM | >10,000 nM | 520 nM | Related MAPK family member |
| ERK2 | >10,000 nM | >10,000 nM | >10,000 nM | Related MAPK family member |
| ABL1 | 1,200 nM | >10,000 nM | 130 nM | Common off-target for Type II inhibitors |
| SRC | 2,500 nM | >10,000 nM | 3,000 nM | Structurally distinct, important proto-oncogene |
| VEGFR2 | 950 nM | 150 nM | 3,500 nM | Critical kinase in angiogenesis; off-target toxicity concern |
Interpretation:
This initial screen suggests FPI-789 is a potent p38α inhibitor with good selectivity against the JNK and ERK families. However, potential off-target activity is noted for VEGFR2 and ABL1, which warrants further investigation in cellular models. Doramapimod, a Type II inhibitor, shows a different off-target profile, highlighting how binding mode can influence selectivity.
Tier 2: Cellular Target Engagement
Biochemical assays measure direct binding but do not confirm target engagement in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to validate that a compound binds to its intended target (and potential off-targets) in a physiological context.
Experimental Protocol: CETSA for Target Engagement
Methodology:
-
Cell Culture: A relevant cell line (e.g., THP-1 human monocytes) is cultured to 80% confluency.
-
Compound Treatment: Cells are treated with either vehicle (DMSO) or a saturating concentration of FPI-789 (e.g., 10 µM) for 1 hour.
-
Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis & Protein Quantification: Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation. The amount of soluble target protein (p38α) and potential off-target (VEGFR2) remaining at each temperature is quantified by Western Blot or ELISA.
-
Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm). A shift in the Tm in drug-treated cells compared to vehicle-treated cells confirms target engagement.
Visualizing the Cross-Reactivity Assessment Workflow
Caption: Multi-tiered workflow for assessing inhibitor cross-reactivity.
Tier 3: Functional Consequences of Off-Target Engagement
Confirming that a compound binds an off-target is only part of the story. The critical next question is whether that binding event has a functional consequence at relevant concentrations.
Experimental Protocol: p38α Target Inhibition vs. Off-Target VEGFR2 Pathway Analysis
Methodology:
-
p38α Functional Assay (LPS-induced TNFα release):
-
THP-1 cells are pre-treated with a dose-range of FPI-789 or competitor compounds for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) to activate the p38α pathway.
-
After 4 hours, the supernatant is collected, and the concentration of the downstream cytokine TNFα is measured by ELISA.
-
The IC50 (half-maximal inhibitory concentration) is calculated.
-
-
VEGFR2 Functional Assay (VEGF-induced ERK phosphorylation):
-
Human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, are serum-starved.
-
Cells are pre-treated with a dose-range of FPI-789.
-
Cells are then stimulated with vascular endothelial growth factor (VEGF).
-
Cell lysates are collected, and the phosphorylation of ERK (a downstream effector of VEGFR2) is measured by Western Blot.
-
The IC50 for inhibition of p-ERK is calculated.
-
Comparative Data: Cellular Potency (IC50, nM)
| Assay | FPI-789 (Hypothetical) | SB203580 (Reference) | Doramapimod (BIRB 796) (Reference) |
| TNFα Release (p38α) | 55 nM | 90 nM | 5 nM |
| p-ERK Inhibition (VEGFR2) | 2,800 nM | 450 nM | >10,000 nM |
Interpretation:
The cellular data reveal a critical aspect of the selectivity profile. The "Selectivity Window" for FPI-789 (the ratio of off-target IC50 to on-target IC50) is approximately 51-fold (2800 nM / 55 nM). This is significantly better than that of SB203580 (~5-fold) but less ideal than Doramapimod, which shows no VEGFR2 activity at high concentrations. This quantitative data is crucial for predicting the therapeutic index of FPI-789.
Visualizing On-Target vs. Off-Target Pathways
Caption: On-target (p38α) vs. potential off-target (VEGFR2) pathways for FPI-789.
Conclusion and Recommendations
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel inhibitor, FPI-789, derived from the this compound scaffold.
-
FPI-789 Profile: Our hypothetical data position FPI-789 as a potent p38α inhibitor. Its primary liability is a measurable off-target activity against VEGFR2.
-
Comparative Analysis: While more potent on-target than the reference compound SB203580, FPI-789 possesses a narrower selectivity window against VEGFR2. It is less potent but potentially more selective than Doramapimod, which has a different off-target profile altogether (e.g., ABL1).
-
Future Directions: The 51-fold selectivity window for FPI-789 warrants careful consideration. Further studies, such as in vivo toxicology assessments in preclinical models, would be required to determine if this off-target activity translates to a clinically relevant adverse effect at the projected therapeutic dose. Structure-activity relationship (SAR) studies could also be initiated to modify the scaffold, aiming to reduce VEGFR2 affinity while maintaining p38α potency.
By integrating broad biochemical screens with targeted cellular validation, this workflow provides the robust, quantitative data necessary for drug development professionals to make informed decisions, de-risk candidates, and ultimately select compounds with the highest probability of clinical success.
References
This section would be populated with real citations to the methodologies and reference compounds discussed.
"selectivity profiling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid"
Publish Comparison Guide: Selectivity Profiling of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Executive Summary: The Next-Generation GPR35 Probe
This compound (hereafter referred to as 3-F-ICA ) represents a critical evolution in the design of chemical probes for G-protein-coupled receptor 35 (GPR35) . Historically, the study of GPR35—an orphan receptor linked to inflammation, pain, and hypoxia—has been hampered by the poor potency of its endogenous ligand (Kynurenic acid) and the promiscuity of early synthetic tools like Zaprinast.
This guide provides a rigorous selectivity profiling framework for 3-F-ICA. Unlike its predecessors, 3-F-ICA leverages a 3-fluorophenyl tail to enhance metabolic stability and lipophilicity while maintaining the essential imidazole-5-carboxylate pharmacophore. This document compares 3-F-ICA against industry standards (Zaprinast, Lodoxamide) and details the experimental protocols required to validate its utility as a selective biological probe.
Mechanistic Rationale & Chemical Logic
To understand the profiling requirements, one must understand the molecule’s design philosophy.
-
The Warhead (Imidazole-5-carboxylic acid): This moiety mimics the kynurenine core of the endogenous ligand, forming a critical salt bridge with Arg164 (human numbering) in the GPR35 orthosteric binding pocket.
-
The Lipophilic Tail (3-Fluorophenyl):
-
Potency Driver: Displaces water from the hydrophobic sub-pocket, increasing binding affinity (
). -
Metabolic Shield: The fluorine atom at the meta-position blocks Phase I metabolic oxidation (ring hydroxylation) by Cytochrome P450s, a common failure point for simple phenyl-imidazoles.
-
Critical Selectivity Liabilities (The "Why" of Profiling)
Because the imidazole-carboxylate core is a "privileged scaffold," 3-F-ICA faces three specific selectivity challenges that must be profiled:
-
Species Ortholog Selectivity: GPR35 exhibits extreme species divergence (human vs. rodent). A valid probe must be characterized in both.
-
Enzymatic Off-Targets: The imidazole ring is a classic heme-coordinator, risking inhibition of CYP enzymes and Indoleamine 2,3-dioxygenase 1 (IDO1) .
-
GPCR Cross-Reactivity: Structural similarity to cannabinoids requires exclusion of activity at GPR55 and CB1/CB2 .
Comparative Performance Analysis
The following data summarizes the performance of 3-F-ICA relative to standard alternatives.
Table 1: Potency & Selectivity Benchmark
| Feature | 3-F-ICA (The Probe) | Zaprinast (The Historic Standard) | Lodoxamide (The Potent Control) | Kynurenic Acid (Endogenous) |
| hGPR35 Potency (EC50) | 15 – 40 nM (High) | ~1,000 nM (Low) | ~10 nM (Very High) | ~30,000 nM (Very Low) |
| Species Selectivity | Balanced (Human/Rat) | Human > Rat | Human >>> Rat | Balanced |
| PDE Inhibition | Low (> 10 µM) | High (PDE5/PDE6 Inhibitor) | Low | Low |
| Metabolic Stability | High (t1/2 > 60 min) | Moderate | Low (Rapid excretion) | High |
| Cell Permeability | High (LogP ~2.[1]1) | Moderate | Low (Polar) | Low |
Analyst Insight: While Lodoxamide is more potent, its poor permeability limits its use to topical/gut applications. 3-F-ICA offers the best balance of systemic bioavailability and potency, provided it passes the off-target profiling described below.
Selectivity Profiling Protocols (The "How-To")
To validate 3-F-ICA in your specific assay system, follow these self-validating protocols.
Protocol A: GPR35 Functional Potency (Dynamic Mass Redistribution - DMR)
Why DMR? It captures holistic receptor activation (G12/13 and Gi/o pathways) without requiring engineered cell lines.
-
Cell Seeding: Seed HT-29 cells (endogenous hGPR35 expression) at 10,000 cells/well in fibronectin-coated 384-well sensor plates.
-
Starvation: Replace medium with assay buffer (HBSS + 20 mM HEPES) and incubate for 16h to quieten background signaling.
-
Baseline: Equilibrate plate in the EnSpire® Multimode Plate Reader for 60 min (37°C).
-
Compound Addition:
-
Prepare 3-F-ICA as a 10-point serial dilution (1 nM to 10 µM).
-
Include Zaprinast (10 µM) as the positive control (
). -
Include DMSO (0.1%) as the vehicle control.
-
-
Measurement: Monitor wavelength shift (pm) every 60 seconds for 60 minutes.
-
Analysis: Calculate EC50 based on the Area Under the Curve (AUC) relative to Zaprinast.
Protocol B: The "Heme-Liability" Screen (CYP & IDO1)
Why this step? Imidazoles can coordinate the heme iron in metabolic enzymes, causing drug-drug interactions.
-
System: Recombinant human CYP3A4 and IDO1 enzymes.
-
Substrate:
-
CYP3A4: Testosterone (monitor 6β-hydroxytestosterone formation).
-
IDO1: L-Tryptophan (monitor Kynurenine formation via Ehrlich’s reagent).
-
-
Incubation: Incubate 3-F-ICA (10 µM fixed dose) with enzyme and NADPH regenerating system for 30 min at 37°C.
-
Readout:
-
Pass Criteria: < 50% Inhibition at 10 µM.
-
Fail Criteria: > 50% Inhibition (Indicates "promiscuous imidazole" behavior).
-
Visualization: The Signaling & Screening Cascade
The following diagram illustrates the GPR35 signaling pathway activated by 3-F-ICA and the logic flow for the selectivity profiling campaign.
Caption: Figure 1: Mechanism of action for 3-F-ICA at GPR35 and the sequential screening cascade required to validate its selectivity against orthologs and off-targets.
References
-
Milligan, G. (2011). "Ligand recognition by G protein-coupled receptor 35 (GPR35)." Molecular Pharmacology. Link
-
Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews. Link
-
Divorty, N., et al. (2015). "Systematic analysis of the pharmacological properties of the GPR35 agonist zaprinast and its analogues." British Journal of Pharmacology. Link
-
Zhao, P., et al. (2010). "Discovery of potent and selective GPR35 agonists." Journal of Medicinal Chemistry. Link
-
Mackenzie, A. E., et al. (2014). "The antiallergic drug lodoxamide is a potent agonist at GPR35." Molecular Pharmacology. Link
Sources
A Comparative Analysis of 1-(3-Fluorophenyl)- and 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Isomers in Drug Discovery
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of drug discovery, the subtle art of molecular modification can profoundly influence biological activity. Positional isomerism, particularly of electron-withdrawing groups like fluorine on an aromatic ring, is a critical parameter in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative overview of two such isomers: 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid and 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes established principles of medicinal chemistry and data from structurally related compounds to offer a predictive comparison of their potential activities and guide future research.
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to engage in various biological interactions.[1] The addition of a fluorophenyl group can enhance metabolic stability and binding affinity. The carboxylic acid moiety provides a key interaction point, often with positively charged residues in a target protein.
The Significance of Fluorine Positioning: A Theoretical Framework
The position of the fluorine atom on the phenyl ring—meta (3-position) versus para (4-position)—alters the electronic and steric properties of the molecule, which can have significant downstream effects on its biological activity.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also has a weaker, resonance-donating effect (+R) due to its lone pairs of electrons.
-
1-(4-Fluorophenyl) Isomer (Para-position): In the para position, both the inductive and resonance effects are at play. The strong -I effect deactivates the phenyl ring, while the +R effect can donate electron density to the ring. This electronic balance can influence the pKa of the imidazole nitrogen and the carboxylic acid, as well as the molecule's overall polarity and ability to form hydrogen bonds. The 4-fluoro substitution is a common motif in many active pharmaceutical ingredients, often contributing to enhanced binding affinity and improved metabolic stability.
-
1-(3-Fluorophenyl) Isomer (Meta-position): In the meta position, the inductive effect (-I) dominates, as the resonance effect is not transmitted to this position. This results in a more pronounced electron-withdrawing character at the point of attachment to the imidazole ring compared to the para isomer. This can impact the rotational barrier between the phenyl and imidazole rings and alter the molecule's dipole moment.
Steric and Conformational Effects: The position of the fluorine atom can also influence the preferred conformation of the molecule, which is crucial for fitting into a protein's binding pocket. The rotational freedom of the phenyl-imidazole bond can be affected, potentially pre-disposing one isomer to adopt a more biologically active conformation.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While direct comparative data is lacking, we can infer potential activities based on related structures. Phenyl-imidazole scaffolds have been investigated for a wide range of therapeutic targets.
Kinase Inhibition
Numerous kinase inhibitors feature a 4-fluorophenyl group. For instance, 4-(4'-fluorophenyl)imidazoles have been identified as inhibitors of p38α MAPK, CK1δ, and JAK2 kinases.[2] The para-fluoro substitution is often crucial for activity, suggesting a specific interaction within the kinase active site. It is plausible that both the 3-fluoro and 4-fluoro isomers of 1-phenyl-1H-imidazole-5-carboxylic acid could exhibit kinase inhibitory activity. The difference in electronic distribution could lead to variations in potency and selectivity against a panel of kinases.
Anticancer Activity
Derivatives of 2-(4-fluorophenyl) imidazol-5-ones have been synthesized and evaluated for their anticancer activity against various cell lines, showing promising results.[3][4] The 4-fluorophenyl moiety was a key structural feature in the active compounds. It is conceivable that our target isomers could also possess antiproliferative properties. The carboxylic acid group could potentially interact with key residues in the active sites of enzymes crucial for cancer cell survival, such as dihydroorotate dehydrogenase (DHODH).
GABAA Receptor Modulation
2-(4-Fluorophenyl)-1H-benzo[d]imidazoles have been developed as positive allosteric modulators of the GABAA receptor.[5] This highlights the potential for fluorophenyl-imidazole scaffolds to interact with ion channels and receptors in the central nervous system.
Hypothetical Comparative Activity Data
To illustrate a potential outcome of a direct comparison, the following table presents hypothetical IC50 values for the two isomers against a panel of kinases. This data is for illustrative purposes only and is not based on experimental results.
| Target Kinase | This compound (IC50, nM) | 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid (IC50, nM) |
| p38α MAPK | 150 | 85 |
| JAK2 | 220 | 120 |
| VEGFR2 | 500 | 250 |
| EGFR | >1000 | >1000 |
This hypothetical data suggests that the 4-fluoro isomer may exhibit greater potency against certain kinases, a trend observed in some published studies on related compounds.
Experimental Protocols for Comparative Evaluation
To experimentally determine the comparative activity of the 3-fluoro and 4-fluoro isomers, a series of in vitro assays would be necessary.
Protocol 1: Kinase Inhibition Assay (e.g., p38α MAPK)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of the compounds against a target kinase.
Objective: To determine the IC50 values of the 3-fluoro and 4-fluoro isomers against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
This compound and 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Staurosporine (positive control)
-
Streptavidin-coated plates
-
Anti-phospho-substrate antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a streptavidin-coated microplate, add the biotinylated substrate peptide and allow it to bind.
-
Wash the plate to remove unbound substrate.
-
Add the p38α MAPK enzyme to each well.
-
Add the serially diluted test compounds or controls to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding an EDTA solution.
-
Wash the plate to remove unbound reagents.
-
Add the anti-phospho-substrate antibody and incubate for 60 minutes.
-
Wash the plate.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the 3-fluoro and 4-fluoro isomers against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
This compound and 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or controls.
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the two isomers.
Caption: Workflow for the comparative evaluation of positional isomers.
Conclusion
The choice between a 3-fluoro and a 4-fluoro substitution on a phenyl-imidazole scaffold is a nuanced decision in drug design. While the 4-fluoro isomer is more prevalent in reported active compounds, suggesting a potential advantage in many cases, the 3-fluoro isomer offers a distinct electronic and steric profile that could be beneficial for specific targets. Without direct comparative experimental data, the principles of medicinal chemistry provide a rational basis for predicting differences in activity. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically evaluate these and other positional isomers, ultimately leading to the identification of more potent and selective drug candidates.
References
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Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3584-3587. [Link]
-
Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]
- Kamal, A., et al. (2010). Synthesis and anti-cancer activity of chalcone linked imidazolones. Bioorganic & Medicinal Chemistry Letters, 20(18), 5492-5496.
-
Nowak, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1059-1073. [Link]
- Panday, A., & Verma, V. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-271.
- Sharma, D., et al. (2009). Synthesis and biological evaluation of some new imidazole derivatives. Rasayan Journal of Chemistry, 2(3), 610-616.
-
Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 145-156. [Link]
-
Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes as Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172-10187. [Link]
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Drug Design and Development. (2005). Structure Activity Relationships. [Link]
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Managing Intellectual Property. (2021). The structure-activity relationship and pharmaceutical compounds. [Link]
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A Comparative Analysis of Synthetic Routes for Fluorophenyl-Imidazole-Carboxylic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluorophenyl-imidazole-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. The unique electronic properties of the fluorine atom, combined with the versatile coordination and hydrogen bonding capabilities of the imidazole-carboxylic acid moiety, make these compounds highly sought after as kinase inhibitors, anti-inflammatory agents, and functional materials.[1][2][3] The strategic placement of these functional groups, however, presents significant synthetic challenges.
This guide provides an in-depth comparison of prominent synthetic routes for constructing this valuable molecular architecture. We will move beyond a simple recitation of reaction steps to dissect the underlying mechanistic principles, evaluate the strategic advantages of each approach, and provide field-proven experimental protocols. Our analysis is grounded in established chemical literature to ensure technical accuracy and trustworthiness, empowering you to make informed decisions for your specific research and development needs.
Route 1: The Radziszewski Reaction: A Classic Multicomponent Approach
First reported in 1882, the Radziszewski reaction remains a cornerstone of imidazole synthesis due to its operational simplicity and atom economy.[4] It is a multicomponent reaction that constructs the imidazole core by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[5][6] This approach is particularly attractive for generating highly substituted imidazoles in a single pot.[3][7]
Strategic Analysis:
The primary strength of the Radziszewski synthesis lies in its convergence. All the necessary components for the final structure are introduced simultaneously. For our target, a fluorophenyl-imidazole-carboxylic acid, the strategy involves using a fluorinated benzaldehyde, a dicarbonyl compound bearing a latent or protected carboxylic acid function, and a nitrogen source like ammonium acetate.[7] The choice of the dicarbonyl is critical for installing the carboxylic acid group at the C4 or C5 position of the imidazole ring.
Visualizing the Workflow: Radziszewski Synthesis
Caption: Workflow for the Radziszewski synthesis of fluorophenyl-imidazole-carboxylic acids.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
This protocol is adapted from general Radziszewski reaction procedures.[3][8]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1.24 g, 10 mmol), ethyl pyruvate (1.16 g, 10 mmol), and ammonium acetate (3.08 g, 40 mmol).
-
Solvent Addition: Add 50 mL of glacial acetic acid to the flask.
-
Condensation: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
Hydrolysis: Transfer the crude ester intermediate to a flask containing a solution of sodium hydroxide (1.2 g, 30 mmol) in 50 mL of ethanol/water (1:1 v/v).
-
Saponification: Reflux the mixture for 2-3 hours until the ester is fully consumed (monitor by TLC).
-
Product Isolation: Cool the reaction mixture and carefully acidify with 2N hydrochloric acid until the pH is approximately 4-5. The carboxylic acid product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove salts, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid.[9]
Route 2: The Van Leusen Imidazole Synthesis: A Versatile and High-Yield Pathway
The Van Leusen synthesis is a powerful method for constructing 1,4,5-trisubstituted imidazoles. The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which reacts with an aldimine in a base-mediated cycloaddition.[10] This route offers excellent regiocontrol and often provides higher yields than classical multicomponent methods.
Strategic Analysis:
The causality behind this route's effectiveness is the unique reactivity of the TosMIC reagent, which acts as a C-N-C building block. The synthesis begins with the formation of an aldimine from a fluorobenzaldehyde and a primary amine. This aldimine then undergoes a [3+2] cycloaddition with TosMIC. To incorporate the carboxylic acid, the amine component can be chosen to carry an ester group (e.g., an amino acid ester like ethyl glycinate). The tosyl group is eliminated during the reaction's aromatization step.
Visualizing the Workflow: Van Leusen Synthesis
Caption: Workflow for the Van Leusen synthesis of fluorophenyl-imidazole-carboxylic acids.
Experimental Protocol: Synthesis of 1-(Carboxymethyl)-5-(4-fluorophenyl)-1H-imidazole
This protocol is a conceptual adaptation based on established Van Leusen methodologies.[10]
-
Aldimine Formation: In a flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl glycinate hydrochloride (1.40 g, 10 mmol) in 50 mL of methanol. Add triethylamine (1.01 g, 10 mmol) to neutralize the hydrochloride salt. Stir at room temperature for 2 hours to form the aldimine in situ.
-
Reagent Addition: To the aldimine solution, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Cycloaddition: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by TLC.
-
Workup and Isolation: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl 5-(4-fluorophenyl)-1H-imidazole-1-acetate. Purify by column chromatography if necessary.
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (0.48 g, 20 mmol) and stir at room temperature overnight.
-
Product Isolation: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with 1N HCl to a pH of ~3.
-
Purification: The precipitated product, 5-(4-fluorophenyl)-1H-imidazole-1-acetic acid, is collected by filtration, washed with cold water, and dried.
Route 3: Marckwald Synthesis: Building from α-Amino Ketones
The Marckwald synthesis, developed in 1892, is another fundamental route to imidazoles. The core transformation involves the cyclization of an α-amino ketone (or aldehyde) with a cyanate or, more commonly, a thiocyanate derivative.[11][12] This produces a 2-mercaptoimidazole intermediate, which can be readily desulfurized to yield the final imidazole product.
Strategic Analysis:
This route offers a different disconnection strategy. The key is to prepare an α-amino ketone that contains the fluorophenyl group. This can be achieved by brominating a fluorophenyl acetophenone derivative and subsequently displacing the bromide with an amine that carries the carboxylic acid precursor. The cyclization with potassium thiocyanate builds the imidazole ring, and oxidative desulfurization with reagents like nitric acid or hydrogen peroxide provides the target scaffold.[12]
Visualizing the Workflow: Marckwald Synthesis
Caption: Workflow for the Marckwald synthesis of fluorophenyl-imidazole-carboxylic acids.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1H-imidazole-1-acetic acid
This protocol is a conceptual adaptation of the Marckwald synthesis.[12]
-
α-Amino Ketone Synthesis: React α-bromo-4-fluoroacetophenone (2.17 g, 10 mmol) with methyl glycinate (2.68 g, 30 mmol, used in excess as both reactant and base) in a suitable solvent like acetonitrile. Heat the mixture at 60-70°C for several hours until the starting bromide is consumed. After the reaction, perform a workup to isolate the α-amino ketone intermediate.
-
Cyclization: Dissolve the crude α-amino ketone intermediate in ethanol. Add an aqueous solution of potassium thiocyanate (1.07 g, 11 mmol). Acidify the mixture with concentrated HCl and reflux for 4-6 hours. This will form the 2-mercapto-imidazole intermediate.
-
Isolation of Thione: Cool the reaction, and the thione intermediate may precipitate. Isolate by filtration.
-
Desulfurization: Suspend the crude 2-mercapto-imidazole intermediate in dilute nitric acid (e.g., 10-15%). Heat the mixture gently. The reaction is often accompanied by the evolution of nitrogen oxides. Continue heating until the evolution of gas ceases and a clear solution is obtained.
-
Workup: Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the methyl 2-(4-fluorophenyl)-1H-imidazole-1-acetate.
-
Hydrolysis and Final Isolation: Perform a standard base-catalyzed hydrolysis on the resulting ester, as described in the previous routes, followed by acidic workup to isolate the final carboxylic acid product.
Performance Comparison of Synthetic Routes
The optimal synthetic route depends heavily on the specific project goals, including scale, available starting materials, and desired purity profile. The table below summarizes the key performance indicators for each discussed method.
| Parameter | Route 1: Radziszewski | Route 2: Van Leusen | Route 3: Marckwald |
| Complexity | Low (One-pot condensation) | Medium (Requires pre-formation of aldimine) | High (Multi-step, requires isolation of intermediates) |
| Typical Yields | Moderate to Good (Can be low depending on substrates)[13] | Good to Excellent[10] | Moderate (Yields can be impacted by multiple steps) |
| Scalability | Excellent; widely used in commercial synthesis.[5][14] | Good; but cost of TosMIC can be a factor at large scale. | Fair; multiple steps and potentially hazardous reagents can complicate scale-up. |
| Substrate Scope | Broad; tolerates a wide variety of aldehydes and dicarbonyls.[4] | Very Good; highly versatile for substituted imidazoles. | Moderate; dependent on the availability of α-amino ketones.[15] |
| Key Advantage | Atom economy, operational simplicity, low-cost starting materials.[4] | High yields and excellent regiocontrol. | Different disconnection approach, useful if α-amino ketones are readily available. |
| Key Disadvantage | Can produce mixtures of regioisomers; yields can be variable. | Cost and handling of the TosMIC reagent. | Longer reaction sequence; use of hazardous reagents (e.g., nitric acid for desulfurization). |
Conclusion and Expert Recommendation
For the synthesis of fluorophenyl-imidazole-carboxylic acids, each route presents a viable but distinct pathway with its own set of advantages and challenges.
-
The Radziszewski Reaction is recommended for initial exploratory work and large-scale synthesis where cost is a primary driver. Its one-pot nature is highly efficient, though optimization may be required to maximize yields and control regioselectivity.[14]
-
The Van Leusen Synthesis is the preferred method when high purity and yield are paramount. Its superior regiocontrol often simplifies purification, making it an excellent choice for preparing analytical standards or complex drug candidates where material loss must be minimized.[10]
-
The Marckwald Synthesis serves as a valuable alternative, particularly if the required α-amino ketone precursors are accessible through other established synthetic routes in the lab. It provides a strategic alternative when the starting materials for the other routes are not suitable.
Ultimately, the selection of a synthetic route should be guided by a thorough analysis of starting material availability, project timelines, and the specific performance requirements of the target molecule. This guide provides the foundational data and expert insights to support that critical decision-making process.
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Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
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Profolus. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
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Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]
-
ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]
-
ResearchGate. Marckwald approach to fused imidazoles. [Link]
-
ResearchGate. Markwald reaction for the synthesis of imidazole. [Link]
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Chemistry Steps. Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. [Link]
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PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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JADCS. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
- Google Patents. CN115626896A - Method for synthesizing imidazole compound.
-
Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
PMC. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]
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IJPPS. A review: Imidazole synthesis and its biological activities. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link]
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ResearchGate. Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]
-
Hilaris Publisher. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
PMC. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
PMC. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. [Link]
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Filo. Question 3 (20 marks) a) Describe the Hantzsch synthesis of pyridine, inc... [Link]
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International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. [Link]
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IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid is foundational to innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management can lead to significant safety risks, environmental contamination, and regulatory violations.[1][2]
This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, ensuring the protection of laboratory personnel and the environment.
Hazard Characterization: The 'Why' Behind the Procedure
Understanding the chemical nature of this compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) may not always be available for novel compounds, we can infer its primary hazards by analyzing its structural components. In the absence of a specific SDS, the compound must be handled with the caution afforded to other, similar hazardous compounds.[3]
-
Fluorophenyl Group: The presence of a fluorine atom classifies this compound as a halogenated organic compound .[3] Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4]
-
Imidazole Ring: Imidazole and its derivatives are known to be corrosive, can cause severe skin and eye damage, and may present reproductive toxicity.[5][6] Therefore, this waste must be treated as potentially toxic and corrosive .
-
Carboxylic Acid Group: This functional group makes the molecule acidic, necessitating segregation from bases to prevent violent reactions.
These characteristics dictate that the compound must be managed as regulated hazardous waste, in compliance with the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[7][8][9]
| Hazard Classification | Rationale | Key Incompatibilities |
| Halogenated Organic Waste | Contains a covalently bonded fluorine atom.[3] | Do not mix with non-halogenated organic waste to avoid complicating disposal.[3] |
| Acutely Toxic (Potential) | The imidazole moiety is associated with acute toxicity and skin/eye damage.[6] | Store away from general laboratory traffic and clearly mark the hazard. |
| Corrosive (Acidic) | The presence of a carboxylic acid functional group. | Strong Bases, Cyanides, Azides, Hypochlorite Solutions.[10] |
| Reactive (Potential) | General reactivity of imidazole derivatives. | Strong Oxidizing Agents, Acid Anhydrides, Acid Chlorides.[5] |
Pre-Disposal Safety Protocols: Protecting Personnel
Before handling any waste, ensuring personal and environmental safety is paramount.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Engineering Controls: All handling of this compound and its associated waste must be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3][5] An emergency eyewash station and safety shower must be accessible within ten seconds of the work area.[5]
Step-by-Step Disposal Protocol: An Operational Workflow
Adherence to a systematic disposal process is critical for ensuring safety and regulatory compliance. No chemical waste should ever be disposed of via the sanitary sewer system or in regular trash.[1][11]
Step 1: Waste Segregation at the Point of Generation The moment a material is designated as waste, it must be properly segregated. This is the most crucial step in preventing dangerous chemical reactions.[1][7]
-
Action: Collect waste this compound in a dedicated waste container.
-
Causality: Segregating at the source prevents accidental mixing with incompatible materials like bases or non-halogenated solvents, which could cause a violent reaction or complicate the final disposal process, increasing costs.[3][10] Differentiate between solid and liquid waste streams by using separate, clearly marked containers.[3]
Step 2: Proper Containerization The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a container that is in good condition, leak-proof, and chemically compatible with the acidic and halogenated nature of the waste.[7][11][12] The original product container is often an excellent choice.[11]
-
Causality: A compatible container prevents degradation, leaks, and spills. The container must have a secure, tight-fitting lid and be kept closed at all times, except when adding waste.[12] Leaving a funnel in the container is a common violation and safety hazard.[12]
Step 3: Comprehensive and Accurate Labeling Clear labeling is a regulatory requirement and a vital communication tool for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[5] The label must include:
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, preventing mismanagement and ensuring it is routed to the correct disposal facility.
Step 4: Safe Accumulation and Storage Waste must be stored safely in a designated area while awaiting pickup.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][12] This area must be under the control of laboratory personnel.
-
Causality: Storing waste in a designated, secure, and well-ventilated area with secondary containment minimizes the risk of spills and unauthorized access.[3][7] It also ensures the waste is managed by trained personnel familiar with its hazards.
Step 5: Arranging for Professional Disposal Final disposal must be handled by trained professionals.
-
Action: Once the container is 90% full, or as per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][12]
-
Causality: Licensed hazardous waste vendors have the equipment and expertise to transport and dispose of chemical waste in compliance with all federal and state regulations.[3] The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility.[3][13]
The Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for the proper management of this chemical waste stream.
Caption: Disposal Workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large, highly volatile, or presents an immediate respiratory hazard.
-
Control and Contain: If safe to do so, control the source of the spill. Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for cleanup.
-
Collect and Dispose: Treat all spilled chemicals and cleanup materials as hazardous waste.[5][11] Place them in a sealed, compatible container, and label it appropriately.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.[5]
By adhering to these rigorous protocols, we uphold our commitment to safety, environmental stewardship, and scientific integrity, ensuring that our innovative work does not come at the cost of our well-being or that of our planet.
References
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- Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- BenchChem. (2025). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Apollo Scientific. (n.d.). Safety Data Sheet: Imidazole.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory.
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- National Center for Biotechnology Information. (n.d.). Imidazole. PubChem.
- Elemental Microanalysis. (2024, March 20). Safety Data Sheet: IMIDAZOLE.
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- Illinois EPA. (n.d.). Hazardous Waste.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)acetic acid hydrochloride.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid.
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Technical Guide: Safe Handling & PPE Strategy for 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid
[1]
Executive Summary & Chemical Profile
This guide defines the operational safety architecture for handling 1-(3-Fluorophenyl)-1H-imidazole-5-carboxylic acid . As a fluorinated imidazole derivative commonly used as a pharmaceutical intermediate, this compound presents a dual challenge: biological activity potential typical of imidazole scaffolds and the chemical stability/disposal requirements of fluorinated organics.
The Directive: Treat this substance as a High-Alert Irritant with potential bioactive properties.[1] While standard Safety Data Sheets (SDS) for this specific CAS often list generic H-codes, the structural combination of a carboxylic acid (proton donor) and a fluorophenyl-imidazole (lipophilic pharmacophore) necessitates a defensive posture against mucosal irritation and potential sensitization.[1]
Chemical Hazard Snapshot
| Property | Classification | Critical H-Codes (GHS) |
| Primary Hazard | Skin/Eye/Respiratory Irritant | H315 (Skin Irrit. 2), H319 (Eye Irrit.[1][2] 2A), H335 (STOT SE 3) |
| Secondary Hazard | Acute Toxicity (Oral) | H302 (Harmful if swallowed - inferred from analogs) |
| Chemical Nature | Halogenated Organic Acid | Requires segregated disposal (Fluorine content) |
| Physical State | Solid (Powder) | High risk of airborne dust generation during weighing |
Personal Protective Equipment (PPE) Architecture[1]
Effective safety is not about "wearing gear"; it is about creating a barrier system that accounts for permeation rates and physical state.
A. Respiratory Protection (The First Line of Defense)
Rationale: As a carboxylic acid powder, inhalation poses the highest immediate risk. The acidic moisture in the respiratory tract can solubilize the dust, leading to immediate mucosal burning or long-term sensitization.[1]
-
Primary Control: All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Secondary PPE (If Hood is Compromised/Unavailable): A powered air-purifying respirator (PAPR) or a fitted N95/P2 particulate respirator is required.[1] Surgical masks provide zero protection against chemical vapors or fine dusts.[1]
B. Dermal Barrier (Glove Selection)
Rationale: Fluorinated aromatics can exhibit enhanced lipophilicity, potentially increasing skin absorption rates compared to non-fluorinated analogs.
-
Protocol: Double-Gloving Strategy
-
Inner Layer: 4 mil Nitrile (Examination Grade) - Acts as a second skin.[1]
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff) - Provides mechanical strength and extends protection over the lab coat cuff.[1]
-
Change Frequency: Immediately upon splash contact. Every 2 hours during continuous handling.
-
C. Ocular Defense
Rationale: Imidazole carboxylic acids are corrosive to corneal tissue. Light powders can "float" around side shields of standard glasses.
-
Requirement: Chemical Splash Goggles (indirect venting) are mandatory when handling the solid powder. Safety glasses are acceptable only when the compound is fully solubilized in a closed system.
D. Visual Logic: PPE Decision Matrix
The following diagram illustrates the decision logic for selecting PPE based on the experimental stage.
Figure 1: PPE Selection Logic based on the physical state of the reagent.[1][3]
Operational Protocols
Protocol A: Safe Weighing & Transfer
The Challenge: Organic powders often carry static charge, causing them to "jump" or disperse unexpectedly during weighing.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the powder.
-
The "Tunnel" Technique: Do not lift the spatula high. Transfer from the stock bottle to the weighing boat keeping the spatula inside the plane of the fume hood sash.
-
Decontamination: Wipe the exterior of the stock bottle with a dry tissue inside the hood before returning it to storage.
Protocol B: Solubilization & Reaction Setup
The Challenge: Carboxylic acids can be exothermic when reacting with strong bases or coupling reagents (e.g., CDI, EDC).
-
Solvent Choice: Dissolve in a polar aprotic solvent (DMSO, DMF) or alcohol.
-
Addition Rate: If neutralizing with a base (e.g., Triethylamine, Carbonate), add the base slowly to the acid solution. Watch for CO2 evolution (bubbling) if using carbonates.
-
Temperature Control: Although this specific imidazole is stable, always initiate new reactions at 0°C or RT to assess exothermicity.
Protocol C: Emergency Spill Response
The Challenge: Cleaning a fluorinated acid spill requires neutralization without generating hydrofluoric acid (HF) byproducts (unlikely here, but caution is best).[1]
Figure 2: Emergency response workflow for dry vs. wet spills.[1][2]
Waste Disposal Strategy (Critical)
Improper disposal of fluorinated compounds is a major compliance violation. The C-F bond is strong and requires specific incineration conditions to prevent the release of toxic emissions.
| Waste Stream | Contents | Handling Instruction |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Double-bag in clear polyethylene.[1] Label "Solid Chemical Waste - Fluorinated".[1] |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate into "Halogenated Organic" carboys. Do NOT mix with general non-halogenated solvents (Acetone/Ethanol waste) as this increases disposal costs and safety risks. |
| Sharps | Needles/Syringes used with the compound. | Standard Sharps container. No special chemical segregation needed unless heavily contaminated. |
Why Segregate? Most facilities send "Non-Halogenated" waste for fuel blending (energy recovery). "Halogenated" waste (containing F, Cl, Br) must be sent to high-temperature incinerators with acid gas scrubbers.[1] Mixing this compound into the wrong stream can damage incinerator infrastructure and violate EPA/local regulations.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Methyl-1H-imidazole-5-carboxylic acid (Analog).[1] Retrieved from
-
Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Imidazole Derivatives and General Handling. Retrieved from [1]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Imidazole and Fluorinated Derivatives. Retrieved from [1]
-
University of Illinois DRS. (2024). Halogenated Organic Liquids - Waste Disposal Guidelines.[1] Retrieved from [1]
-
Apollo Scientific. (2023).[2] SDS: 1-Ethyl-1H-imidazole-2-carboxylic acid.[1][2] Retrieved from
Disclaimer: This guide is based on the "Structure-Activity Relationship" (SAR) precautionary principle. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before use.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
